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Pustulan

Cat. No.: B1165483
CAS No.: 37331-28-5
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Description

Significance of β-Glucans in Biological Systems Research

β-Glucans are glucose polymers linked by β-glycosidic bonds, widely distributed in various natural sources including the cell walls of fungi, yeast, bacteria, algae, and cereals like barley and oats. mdpi.comresearchgate.netidcmjournal.orguit.nonih.gov Their significance in biological systems research stems from their diverse reported activities, which include immunomodulatory, anti-inflammatory, anti-tumor, and metabolic health benefits. mdpi.comresearchgate.netidcmjournal.orguit.nonih.govbetaglucan.orgmdpi.com β-Glucans are recognized as biological response modifiers (BRMs), capable of potentiating, modulating, and helping to normalize immune responses. nih.govbetaglucan.org They function as pathogen-associated molecular patterns (PAMPs), detected by host immune systems to trigger defense mechanisms. nih.govfrontiersin.org Research indicates that the biological activity of β-glucans is influenced by their source, molecular weight, solubility, and structural characteristics, including the pattern and frequency of glycosidic linkages and branching. mdpi.comresearchgate.netnih.govmdpi.comfrontiersin.orgacs.org

The study of β-glucans involves various scientific disciplines, including microbiology, food science, and pharmaceutical research, utilizing techniques such as microscopic examination and analytical methods to characterize their physicochemical properties. mdpi.comfrontiersin.org Their interactions with specific pattern recognition receptors (PRRs) on immune cells, such as Dectin-1 and Complement Receptor 3 (CR3), are key areas of investigation into their immunomodulatory effects. nih.govfrontiersin.orgbiosynth.com

Pustulan as a Distinct β-1,6-Glucan Polysaccharide

This compound stands out among β-glucans due to its primary structural characteristic: it is a linear polysaccharide composed of D-glucose units predominantly linked by β-(1→6) glycosidic bonds. researchgate.netthieme-connect.comtandfonline.com This linear β-(1→6) structure distinguishes it from other well-studied β-glucans, such as those from yeast or cereals, which often feature β-(1→3) backbones with varying degrees of β-(1→6) branching, or mixed β-(1→3),(1→4) linkages. frontiersin.orgacs.orgnih.gov

This compound is typically isolated from lichens, particularly species belonging to the family Umbilicariaceae, such as Lasallia pustulata (formerly Umbilicaria pustulata). biosynth.comresearchgate.netthieme-connect.com It has also been reported as a cell wall component and exocellular polysaccharide in certain fungi, including Guignardia citricarpa and Botryosphaeria rhodina. researchgate.net Some studies indicate that this compound from certain lichen species may be O-acetylated. thieme-connect.comresearchgate.net The molecular weight of this compound from Lasallia pustulata has been reported to be around 20 kDa. biosynth.com The repeating disaccharide unit of this compound is gentiobiose, which consists of two glucose units joined by a β-(1→6) linkage. tandfonline.comwikipedia.orgresearchgate.net

Source OrganismPrimary LinkageStructure TypeMolecular Weight (approx.)
Lasallia pustulataβ-(1→6)Linear20 kDa biosynth.com
Guignardia citricarpaβ-(1→6)ExocellularNot specified researchgate.net
Botryosphaeria rhodinaβ-(1→6)ExocellularNot specified researchgate.net

Theoretical studies on the conformation of this compound have revealed that the β-(1→6) linkage allows for significant flexibility, with computational analysis of the repeating gentiobiose unit indicating multiple local energy minima and flexibility. tandfonline.com The polymer chain of this compound can adopt various conformations, including helical and extended zig-zag structures, depending on the rotational angles around the glycosidic bonds. tandfonline.com

Overview of Current Research Trajectories on this compound

Current academic research on this compound primarily investigates its biological activities, particularly its potential as an immunomodulator, and its enzymatic degradation. Studies have shown that this compound can stimulate innate immune responses, inducing effects such as heat shock protein expression, phagocytosis, and the production of pro-inflammatory cytokines. biosynth.com Research comparing the cytokine-inducing potential of various β-glucans in human whole blood has indicated that this compound can be a strong inducer of cytokines such as IL-1β, IL-6, IL-8, and TNF-α, suggesting that β-(1→6) structures are significant in triggering innate immunity reactions, not solely β-(1→3) glucans. nih.gov

This compound is recognized by the membrane-bound C-type lectin-like pattern recognition receptor Dectin-1, which is crucial for triggering host immune responses upon fungal infection. frontiersin.orgbiosynth.com Binding of β-glucans like this compound to Dectin-1 on immune cells such as macrophages can activate downstream signaling pathways, including CARD9-dependent activation of NF-κB and MAP kinases, leading to the production of cytokines. frontiersin.orgbiosynth.com While Dectin-1 is a primary receptor, interactions with other receptors like CR3 may also be involved depending on the cell type. nih.govfrontiersin.org

Research also explores this compound's potential as an adjuvant to enhance vaccine efficacy. Studies using in vitro models with chicken bone marrow-derived dendritic cells have demonstrated an immunopotentiating effect of this compound, suggesting its potential as a glycan-based adjuvant for use in poultry vaccines against avian viral pathogens. nih.gov This effect appears to involve enhancing MHCII antigen presentation. nih.gov

Furthermore, the enzymatic hydrolysis of this compound is a subject of study, particularly concerning β-1,6-glucanases (pustulanases). These enzymes specifically cleave the β-(1→6) linkages in this compound, yielding gentiobiose as a main product upon extensive hydrolysis. wikipedia.orgresearchgate.net Research into these enzymes and their interaction with this compound provides insights into the degradation and potential utilization of this polysaccharide. researchgate.netresearchgate.netoup.com this compound is also used as a substrate in assays to measure β-1,6-glucanase activity. researchgate.netresearchgate.net

Beyond biological interactions, this compound's physical and chemical properties, such as its ability to form gels, contribute to its investigation in materials science for developing novel biomaterials. ontosight.ai Its use as a carbon source in screening for β-1(→6)-glucanase activity is another area of academic application. researchgate.net

Research AreaKey Findings / Focus
ImmunomodulationStimulates innate immunity, induces phagocytosis, cytokine production (IL-1β, IL-6, IL-8, TNF-α). biosynth.comnih.gov
Receptor InteractionRecognized by Dectin-1; potential interaction with CR3. nih.govfrontiersin.orgbiosynth.com Activates downstream signaling pathways. frontiersin.orgbiosynth.com
Adjuvant PotentialShows immunopotentiating effects in vitro (e.g., in chicken BM-DCs), enhances MHCII presentation. nih.gov
Enzymatic HydrolysisSubstrate for β-1,6-glucanases; yields gentiobiose upon hydrolysis. researchgate.netwikipedia.orgresearchgate.net
Materials ScienceInvestigated for biomaterial development due to gel-forming properties. ontosight.ai
Enzyme AssaysUsed as a substrate to measure β-1,6-glucanase activity. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H102O51 B1165483 Pustulan CAS No. 37331-28-5

Properties

CAS No.

37331-28-5

Molecular Formula

C60H102O51

Synonyms

β(1-6) linked D-glucose polysaccharide extracted and purified from Lasallia pustulata

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Sources of Pustulan from Lichenized Fungi

Lichenized fungi, particularly those belonging to the family Umbilicariaceae, are significant sources of this compound. researchgate.netunesp.br

Lasallia pustulata as a Primary Source Organism

Lasallia pustulata, commonly known as the blistered rock tripe, is a well-established primary source of this compound. invivogen.combiosynth.com This foliose lichen, characterized by its rounded thalli and convex pustules, grows on rocks in upland and mountainous regions. nih.gov this compound is a key component found within the methanol (B129727) extract of L. pustulata. nih.gov

Prevalence within Umbilicariaceae Species

This compound-type polysaccharides are a consistent characteristic within the lichenized fungal family Umbilicariaceae. researchgate.net A 13C-NMR study of 56 species within this family revealed the apparent constancy of these polysaccharides, which were previously known from only 11 species. researchgate.net This suggests that this compound or structurally similar β-(1→6)-glucans are widespread among members of the Umbilicariaceae. researchgate.netunesp.br

Fungal Sources of this compound-Type Glucans

Beyond lichens, certain fungi are also capable of producing this compound or related β-(1→6)-D-glucans, often as exocellular polysaccharides. researchgate.netunesp.br

Exocellular Polysaccharide Production by Fungi (e.g., Guignardia citricarpa, Botryosphaeria rhodina strains)

Exocellular production of β-(1→6)-D-glucans, including this compound, has been reported for several fungal species. researchgate.netunesp.br Guignardia citricarpa, a phytopathogenic fungus responsible for citrus black spot, is known to excrete a (1→6)-linked β-glucan identified as this compound when incubated in a semi-defined medium containing glucose. researchgate.netcapes.gov.brufpr.br This exopolysaccharide produced by G. citricarpa has a molecular weight of approximately 200 kDa. researchgate.netcapes.gov.br

Water-soluble exocellular (1→6)-β-D-glucans have also been reported for several strains of Botryosphaeria rhodina. researchgate.netresearchgate.net While B. rhodina is known to produce botryosphaeran, a β-(1→3;1→6)-D-glucan, some strains also produce β-(1→6)-D-glucans of the this compound type. researchgate.netsemanticscholar.org Lasiodiplodia theobromae, which is the perfect form of Botryosphaeria rhodina, is also noted for producing exocellular β-(1→6)-D-glucans like lasiodiplodan. researchgate.netunesp.brsemanticscholar.org

Interactive Table 1: Fungal Sources of this compound-Type Glucans

Fungal SpeciesType of Glucan ProducedNotes
Guignardia citricarpa(1→6)-linked β-glucan (this compound)Excreted in glucose-containing media. researchgate.netcapes.gov.br
Botryosphaeria rhodina(1→6)-β-D-glucans (this compound-type)Produced by several strains. researchgate.netresearchgate.net
Lasiodiplodia theobromaeβ-(1→6)-D-glucan (Lasiodiplodan)Exocellular production. researchgate.netunesp.brsemanticscholar.org

Advanced Extraction and Purification Protocols

The isolation and purification of this compound from its natural sources involve specific methodologies to obtain the polysaccharide in a relatively pure form.

Solvent-Based Sequential Extraction Techniques

Solvent-based sequential extraction is a common approach for isolating polysaccharides, including this compound, from complex biological matrices like lichens. invivogen.comresearchgate.netplos.org This technique involves using a series of solvents with increasing polarity to selectively extract different compounds. plos.orgmdpi.com

A standardized protocol for extracting β-(1→6)-glucans from defatted lichen powder involves alkaline treatment using 0.5–1.0 M NaOH at 90°C for 2 hours with a solid-to-liquid ratio of 1:10 (w/v) to hydrolyze non-glucan polysaccharides. Following alkaline extraction, the crude β-glucan fraction can be subjected to dialysis against deionized water to remove low-molecular-weight contaminants. Lyophilization of the dialyzed fraction yields a powder. For higher purity, chromatographic purification techniques such as size-exclusion chromatography can be employed.

Prior to alkaline extraction, lipophilic compounds can be removed from the lichen material using Soxhlet extraction with solvents like hexane, followed by washes with acetone (B3395972) to eliminate pigments and lichen acids. The alkaline extract is typically neutralized before further purification steps.

Interactive Table 2: Steps in Solvent-Based Sequential Extraction of this compound from Lichen

StepSolvent/ReagentPurpose
1. DefattingHexane, AcetoneRemoval of lipophilic compounds, pigments
2. Alkaline Treatment0.5–1.0 M NaOH (at 90°C)Hydrolysis of non-glucan polysaccharides
3. Neutralization2 M HClAdjust pH
4. DialysisDeionized waterRemoval of low-molecular-weight contaminants
5. Lyophilization-50°C, 0.01 mBarDrying
6. Chromatographic Purification (Optional)Size-exclusion chromatography (e.g., Sephacryl S-400 HR)High-purity isolation

Acidic, Alkaline, and Enzymatic Extraction Methodologies

Various chemical and enzymatic methods are employed for the extraction of β-glucans, including this compound, from biological materials researchgate.netoup.comresearchgate.net. These methods often involve the use of acidic or alkaline solutions, sometimes in combination with enzymatic treatments, to hydrolyze non-glucan polysaccharides and remove other impurities like proteins and lipids researchgate.netresearchgate.netnih.gov.

A standardized alkaline extraction protocol for β(1→6)-glucan from lichen involves treating defatted lichen powder with a solution of 0.5–1.0 M NaOH at 90°C for 2 hours, using a solid-to-liquid ratio of 1:10 (w/v) . This alkaline treatment helps to hydrolyze non-glucan polysaccharides . Following alkaline extraction, the extract may be neutralized and washed to remove salts and residual alkali .

Enzymatic hydrolysis can also be used to break down the cell wall and release β-glucans. Specific β-1,6-glucanases, such as an endo-β-1,6-glucanase (MoGlu16) from Magnaporthe oryzae, have shown high specificity for this compound, cleaving its β-1,6 linkages and producing oligosaccharides like gentiobiose oup.comwikipedia.org. Studies have compared the efficiency of enzymatic hydrolysis to acidic methods for hydrolyzing this compound, with enzymatic methods potentially offering higher efficiency oup.com. For instance, a study noted that enzymatic digestion resulted in a 25% higher hydrolysis of this compound compared to an acidic method oup.com.

A combined chemical and enzymatic method has been developed to determine polysaccharide components in yeast cell walls, involving sequential treatment with hydrolytic enzymes after chemical fractionation oup.com. This approach aims for more precise quantification of different glucans oup.com.

Research findings indicate that extraction methods significantly influence the efficiency and quality of β-glucan extraction researchgate.net. While traditional acid or alkali extraction methods can lead to the degradation of β-glucan chains, milder methods involving induced autolysis, water and organic solvent treatment, homogenization, and protease hydrolysis have been proposed to obtain high yields and purity while preserving the native conformation of β-glucans researchgate.net.

Chromatographic Fractionation and Isolation Strategies

Chromatographic techniques play a crucial role in the fractionation and isolation of this compound and its hydrolysis products scispace.comresearchgate.net. Following extraction, crude polysaccharide mixtures can be subjected to various chromatographic methods to separate components based on properties such as size and charge researchgate.net.

Early studies on the structure of this compound involved partial hydrolysis followed by fractionation on a charcoal column using a gradient elution technique scispace.com. This method allowed for the isolation of glucose and oligosaccharides of varying degrees of polymerization, including a disaccharide identified as gentiobiose, a trisaccharide (gentiotriose), and a tetrasaccharide (gentiotetraose) scispace.com. The isolation and characterization of these oligosaccharides provided insights into the linear structure of this compound with exclusively β-1,6-linkages scispace.com.

Size exclusion chromatography (SEC) is another technique used for fractionating polysaccharides based on their molecular weight researchgate.netplos.org. Studies involving the enzymatic hydrolysis of fungal cell walls containing β-glucans have utilized SEC on matrices like Biogel P60 and Biogel P2 to separate resulting carbohydrate fractions based on their molecular weight ranges plos.org.

Chromatographic methods, often combined with other analytical techniques such as NMR and mass spectrometry, are essential for the compositional and structural analysis of polysaccharides like this compound researchgate.net.

Data Tables

Based on the provided search results, a data table summarizing the properties of sugars obtained from the hydrolysis of this compound in an early study can be presented:

SugarYield (g)[α]D (water, c=2)β-acetate m.p. (°C)β-acetate [α]D (chloroform, c=2)
Glucose4.552.7--
Gentiobiose3.25-Lit. 190-195, Observed 195Lit. -5 to -8, Observed -6.5
Gentiotriose0.9-Lit. 156, Observed 156Lit. -36, Observed -35
Gentiotetraose0.4-Lit. 186, Observed 186Lit. -33, Observed -32

Additional oligosaccharides (pentaose to octaose) were also isolated in smaller yields and characterized by paper chromatography scispace.com. Their R-values were determined, showing a linear relationship with the number of glucose units, further supporting the linear structure of this compound scispace.com.

Detailed Research Findings

Detailed research findings highlight the structural characteristics of this compound as a linear glucan with β-1,6-linkages scispace.com. Partial hydrolysis studies and the identification of a homologous series of β-1,6-linked gluco-oligosaccharides (gentiobiose, gentiotriose, gentiotetraose, and higher oligomers) confirmed this structure scispace.com. The specific rotation values of the isolated oligosaccharides and their acetates matched known values for β-1,6-linked glucose oligomers scispace.com.

Enzymatic studies have demonstrated the susceptibility of this compound to specific β-1,6-glucanases, leading to the production of gentiobiose as a major hydrolysis product oup.com. This enzymatic degradation is not only useful for structural analysis but also has potential biotechnological applications .

Research into extraction methods emphasizes the trade-offs between yield, purity, and potential degradation of the polysaccharide chain researchgate.netresearchgate.net. Milder methods are being explored to preserve the native structure and biological activity of β-glucans like this compound researchgate.net.

Structural Elucidation and Conformational Analysis

Primary Structure Determination of Pustulan

The primary structure of this compound is primarily defined by its repeating monosaccharide unit and the way these units are linked together.

Linear β-1,6-D-Glucan Linkage Characteristics

This compound is characterized as a linear β-D-glucan composed of glucose units linked predominantly by (1→6)-β-glycosidic bonds. invivogen.cominvivogen.combiosynth.comnih.gov This linear structure distinguishes it from other β-glucans that may have mixed linkages or branching. The β-(1→6) linkage is a defining feature of this compound, which is typically isolated from lichens such as Lasallia pustulata. invivogen.cominvivogen.combiosynth.comnih.gov While primarily linear, some studies suggest the possibility of limited branching or the presence of short side chains in β-1,6-glucans from other sources, such as fungi, although this compound from Lasallia pustulata is generally described as linear. researchgate.netbiorxiv.org

Molecular Weight Determination Methodologies

The molecular weight of this compound can vary depending on its source and extraction method. Different methodologies are used to determine its molecular weight. This compound from Lasallia pustulata is often reported to have a median molecular weight of approximately 20 kDa. invivogen.combiosynth.com Other sources or preparation methods can yield different molecular weights, such as 200 kDa for this compound produced by the fungus Guignardia citricarpa. researchgate.net Techniques such as ultrafiltration with specific molecular weight cut-off membranes can be used during purification to obtain polysaccharide solutions within a desired molecular weight range, for instance, around 10 kDa. Size-exclusion chromatography (SEC) is another method employed to separate polymers based on their molecular size, which can be used to analyze the molecular weight distribution of this compound samples. Gel filtration chromatography has also been used, showing a homogeneous polymer with an apparent molecular weight range of 18-112 kDa and an average molecular weight estimated at 58 kDa for β-1,6-glucan from Saccharomyces cerevisiae. biorxiv.org

O-Acetylation Patterns and Positional Analysis

Some studies have indicated that this compound-type glucans can be partially O-acetylated. d-nb.info This acetylation can occur at the O-3 position of some glucose units. d-nb.info The presence of acetyl groups can be detected by techniques such as Infrared (IR) spectroscopy, which shows characteristic bands. d-nb.info Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR and 1H-NMR, can also provide signals indicative of acetyl groups and their positions of attachment on the glucose residues. d-nb.info For instance, a high field signal at δ = 22.1 ppm in the 13C-NMR spectrum and at δ = 2.1 ppm in the 1H-NMR spectrum have been associated with O-acetyl groups in partially acylated this compound-type glucans. d-nb.info

Spectroscopic and Chemical Characterization Techniques

A combination of spectroscopic and chemical methods is crucial for the detailed characterization of this compound's structure and linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR) for Linkage and Substitution Analysis

NMR spectroscopy is a powerful tool for analyzing the structure of polysaccharides like this compound, providing information about glycosidic linkages and the presence of substituent groups. dsmz.deguidetopharmacology.orgscilit.comresearchgate.netoup.comresearchgate.netamegroups.org 13C-NMR spectroscopy is particularly useful for analyzing the types of linkages present in glucans. scilit.comresearchgate.netoup.comresearchgate.netjjh.cz The chemical shifts of the carbon signals, especially those corresponding to the anomeric carbons (C-1) and the carbons involved in glycosidic linkages (e.g., C-6 in β-1,6-glucans), are highly sensitive to the linkage positions and configurations. scilit.comresearchgate.netoup.comresearchgate.netjjh.cz Studies using 13C-NMR have confirmed the presence of (1→6)-β-D-glucan linkages in this compound. scilit.comresearchgate.netresearchgate.netjjh.cz Solid-state 13C-NMR, such as CP/MAS 13C-NMR, can be used to study the conformation and crystal structure of this compound in different states, including solid and gel forms. researchgate.netresearchgate.net Differences in spectra between solution and solid states can provide insights into molecular arrangement and interactions. researchgate.net 1H-NMR and 2D NMR techniques like HMQC (Heteronuclear Multiple Quantum Correlation) also contribute to the assignment of signals and confirmation of linkage patterns. researchgate.netoup.com

Methylation Analysis for Glycosidic Linkage Configuration

Methylation analysis is a classical chemical method used to determine the positions of glycosidic linkages in polysaccharides. researchgate.netresearchgate.netdsmz.deamegroups.orgscielo.br The process typically involves permethylation of the polysaccharide, followed by hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates. amegroups.orgscielo.br These derivatives are then analyzed by gas chromatography-mass spectrometry (GC-MS). amegroups.orgscielo.br The pattern of methylation on the alditol acetates reveals the positions that were not involved in glycosidic linkages in the original polysaccharide, thus indicating the linkage positions. amegroups.orgscielo.br For a linear (1→6)-linked glucan like this compound, methylation analysis is expected to yield a specific pattern of methylated glucose derivatives, primarily indicating substitution at positions other than O-1 and O-6. researchgate.netscielo.br Analysis of the derived partially O-methylated glucitol acetates can confirm the presence of (1→6)-linked glucopyranosyl residues. researchgate.net

Optical Properties Assessment (e.g., Vacuum Ultraviolet Circular Dichroism)

Vacuum ultraviolet circular dichroism (VUV CD) spectroscopy is a technique employed to gain insights into the equilibrium conformation of saccharides. nih.gov Studies utilizing VUV CD have shown that gel-forming polysaccharides, including this compound, exhibit a negative band in the region of 180-190 nm. acs.org In the case of this compound, this band appears specifically after gelation commences. acs.org This spectral feature around 180-190 nm is attributed to the ether oxygen atom within the glycosidic linkage. nih.gov The presence of this band in this compound upon gelation is considered indicative of a particular local inflexibility within the polysaccharide chain. acs.org

Conformational Dynamics and Three-Dimensional Architecture

The conformational dynamics and three-dimensional architecture of this compound are largely determined by the rotation around the glycosidic linkages between the glucose residues. As a (1→6)-linked β-D-glucan, this compound possesses three main dihedral angles per linkage that govern its conformation: phi (φ), psi (ψ), and omega (ω). nih.govtandfonline.comnih.gov Theoretical studies have been instrumental in exploring the potential energy surface associated with these angles and identifying stable conformations. nih.govtandfonline.comnih.gov

Theoretical Computational Approaches to Polysaccharide Conformations

Theoretical computational approaches, such as potential energy calculations and molecular dynamics simulations, have been extensively applied to study the conformations of polysaccharides like this compound. nih.govtandfonline.comnih.govfsu.eduresearchgate.net These methods compute the total potential energy of the molecule as a function of its rotational angles, considering contributions from nonbonded interactions, torsional forces, and hydrogen bonds. nih.govtandfonline.comnih.gov Energy maps generated from these calculations reveal the allowed conformational space and identify local energy minima, representing stable structural arrangements. nih.govtandfonline.comnih.gov For this compound, the (φ, ψ, ω)-space has been shown to contain numerous local minima, suggesting a degree of conformational flexibility. nih.govtandfonline.com

Analysis of Rotational Angles (φ, ψ, ω) and Energy Landscapes

The conformation of the (1→6)-beta-D-glucan linkage in this compound is described by the rotational angles phi (φ), psi (ψ), and omega (ω). nih.govtandfonline.comnih.gov Theoretical studies have mapped the energy landscape as a function of these angles, identifying distinct low-energy regions. nih.govtandfonline.com Analysis of the (φ, ψ, ω)-space for this compound has revealed at least three significant deep minima. nih.govtandfonline.com

Data from theoretical studies on the energy minima and corresponding angles are summarized below:

Minimum Energy Conformation φ (degrees) ψ (degrees) ω
Minimum 1 25 190 gg
Minimum 2 65 150 gg
Minimum 3 40 70 gt

nih.govtandfonline.com

These different minima correspond to distinct structural motifs adopted by the this compound chain. nih.govtandfonline.com The omega (ω) angle, specifically for (1→6) linkages, describes the rotation around the C5-C6 bond of the glucosyl residue. fsu.eduresearchgate.net Studies have shown that the ω torsion angle can evolve as the polysaccharide chain is subjected to external forces, transitioning between gauche-trans (gt), gauche-gauche (gg), and trans-gauche (tg) rotamers. fsu.edu

Helical Parameters and Extended Zig-Zag Structural Motifs

The low-energy conformations identified through theoretical calculations correspond to specific three-dimensional arrangements of the this compound chain, including helical and extended zig-zag structures. nih.govtandfonline.com Two of the identified energy minima for this compound are associated with helical parameters. nih.govtandfonline.com

Helical Parameters for this compound Conformations:

Conformation (based on φ, ψ, ω) Helical Parameter (n) Helical Rise (h, Å)
(25°, 190°, gg) 5.2 1.0
(65°, 150°, gg) 3.2 1.5

nih.govtandfonline.com

A third energy minimum corresponds to an extended zig-zag structure. nih.govtandfonline.com

Extended Zig-Zag Structure Parameters:

Conformation (based on φ, ψ, ω) Helical Parameter (n) Helical Rise (h, Å)
(40°, 70°, gt) 2.2 2.2

nih.govtandfonline.com

These findings indicate that this compound can adopt multiple regular conformations in addition to being a flexible chain. nih.gov

Biosynthesis and Enzymatic Degradation Pathways

Biosynthetic Mechanisms of β-1,6-Glucans in Source Organisms

β-1,6-glucan is an integral component of fungal cell walls, synthesized through pathways that are still being elucidated nih.govfrontiersin.org. The synthesis is thought to involve the endoplasmic reticulum, Golgi apparatus, and ultimately the cell surface nih.gov. In fungi, β-glucan synthesis involves β-1,3 chains with a variable degree of β-1,6 branching researchgate.net. While the precise mechanism of β-1,6-glucan synthesis is complex and not fully characterized, it is understood to depend on multiple genes researchgate.netjmb.or.kr.

Genetic and Enzymatic Regulation of Glucan Synthesis

Genes essential for β-1,6-glucan biosynthesis were initially identified in Saccharomyces cerevisiae as KRE (Killer Toxin K1 resistant) mutants frontiersin.orgresearchgate.netelifesciences.org. These genes, including KRE5, KRE6, and SKN1, are crucial for the synthesis and proper arrangement of β-1,6-glucan within the cell wall researchgate.net. Deletion or alteration of these genes can lead to significant changes in cell wall composition, aberrant morphology, reduced growth, and increased sensitivity to stress researchgate.netelifesciences.org. For instance, in Candida albicans, the simultaneous knockout of KRE6 and SKN1 results in abnormal cell walls and loss of virulence nih.gov. KRE5 is a putative α-glucosyltransferase localized in the endoplasmic reticulum, and its deletion can lead to a significant reduction or absence of β-1,6-glucan elifesciences.org. Proteins in the endoplasmic reticulum and Golgi, such as Cwh41, Rot2, Kre5, Kre6, and Skn1, are critical for the assembly of this polymer elifesciences.orgelifesciences.org. While a specific β-1,6-glucan synthase activity has not been fully characterized in S. cerevisiae, the KRE genes are repeatedly demonstrated to be involved in its synthesis jmb.or.kr.

Pustulanases: Endo- and Exo-β-1,6-Glucan Hydrolases

Beta-1,6-glucanases, also known as pustulanases, are enzymes that specifically cleave the β-1,6-glycosidic bonds in β-1,6-glucans like pustulan frontiersin.orggoogle.com. These enzymes can act via endo- or exo-type mechanisms, producing oligosaccharides and glucose frontiersin.org. This compound serves as a substrate for these enzymes, and their activity leads to the hydrolysis of its glycosidic bonds .

Characterization of β-1,6-Glucanase Enzymes (e.g., MoGlu16, FlGlu30)

Several β-1,6-glucanases have been characterized from various organisms. MoGlu16 is a novel endo-β-1,6-glucanase identified from Magnaporthe oryzae frontiersin.orgnih.govresearchgate.net. It has an apparent molecular weight of approximately 52 kDa, consistent with its predicted molecular weight nih.gov. MoGlu16 exhibits maximal hydrolytic activity towards this compound at pH 5.0 and 50°C, with a specific activity of 219.0 U/mg under these optimal conditions nih.govresearchgate.net. It demonstrates good pH stability, retaining over 65% of maximal activity between pH 4.0 and 8.0 nih.gov.

FlGlu30 is another novel endo-β-1,6-glucanase, identified from the endophytic bacterium Flavobacterium sp. NAU1659 nih.govresearchgate.netwindows.net. Purified FlGlu30 has an approximate molecular weight of around 50 kDa nih.gov. Its optimal reaction conditions for hydrolyzing this compound are 50°C and pH 6.0, yielding a specific activity of 173.1 U/mg nih.govresearchgate.netwindows.net. FlGlu30 also shows good stability at 50°C nih.gov.

Other characterized β-1,6-glucanases include those from Saccharophagus degradans (Gly30B), Trichoderma harzianum (BGN16.1, BGN16.2, ThBGL1.6), Streptomyces rochei, Paenibacillus sp. GKG (PsGly30A), and a thermostable enzyme Cel136 from environmental DNA frontiersin.orggoogle.comtandfonline.comresearchgate.netnih.govresearchgate.netprokazyme.comcreative-enzymes.comasm.orgcreative-biogene.comprokazyme.comnih.gov. These enzymes generally have molecular weights between 40 and 60 kDa and optimal temperatures ranging from 40 to 50°C, with optimal pH typically between 5.0 and 7.0 nih.gov.

Table 1: Characteristics of Selected β-1,6-Glucanases

EnzymeSourceTypeMolecular Weight (kDa) (Apparent)Optimal pHOptimal Temperature (°C)Specific Activity (U/mg) (on this compound)
MoGlu16Magnaporthe oryzaeEndo~525.050219.0 nih.govresearchgate.net
FlGlu30Flavobacterium sp. NAU1659Endo~506.050173.1 nih.govresearchgate.netwindows.net
ThBGL1.6Trichoderma harzianumEndo465.050Not specified nih.gov
Cel136Environmental DNAEndoNot specified~5.5~803.2 U/mg powder, 9.7 U/mg protein prokazyme.com
PsGly30APaenibacillus sp. GKGEndoNot specified5.5501262 ± 82 researchgate.net

Substrate Specificity and Hydrolytic Activity toward this compound

This compound is a highly specific substrate for β-1,6-glucanases nih.govnih.gov. MoGlu16 shows high activity on this compound and great selectivity for polysaccharides with continuous β-1,6-glycosidic bonds nih.govresearchgate.net. It exhibits low activity towards laminarin and yeast glucan, and no activity with pachymaran or xylan (B1165943), indicating its specificity for β-1,6 linkages nih.gov. Similarly, FlGlu30 effectively cleaves this compound but shows no hydrolytic activity towards laminarin (which also contains some β-1,6 linkages but in a mixed linkage context), pachyman (β-1,3-glucan), xylan (β-1,4-glucan), or cellulose (B213188) (β-1,4-glucan), confirming its specificity for β-1,6 bonds in this compound nih.gov. The enzyme Cel136 also hydrolyzes β-glucans with β-1,6 linkages, including this compound and gentiobiose, and those with mixed linkages containing β-1,6 bonds like laminarin and yeast β-glucan, but does not cleave β-1,3 or β-1,4 linkages prokazyme.comcreative-enzymes.comcreative-biogene.comprokazyme.com.

Glycoside Hydrolase Family Classification (e.g., GH5, GH30)

Based on sequence conservation of amino acid residues in their catalytic domains, currently reported β-1,6-glucanases are categorized into glycoside hydrolase (GH) families 5 and 30 according to the CAZy database frontiersin.orgresearchgate.netresearchgate.netcazypedia.org. Both GH5 and GH30 enzymes are part of the GH Clan A and possess the classic (α/β)8 TIM barrel fold structure cazypedia.orgnih.gov. MoGlu16 is classified within the GH30 family researchgate.net. PsGly30A from Paenibacillus sp. GKG is also a member of the GH30 family researchgate.net. The thermostable pustulanase Cel136 is classified in GH Family 30 (EC 3.2.1.75) prokazyme.comcreative-enzymes.comcreative-biogene.com. Some β-glucosidases, which can also act on β-1,6 linkages, are found in GH families 1, 3, 5, 9, and 30 nih.gov.

Mechanisms of Enzymatic Action and Product Analysis

Beta-1,6-glucanases cleave the β-1,6-glycosidic bonds through hydrolytic mechanisms frontiersin.org. Endo-β-1,6-glucanases, such as MoGlu16 and FlGlu30, hydrolyze internal β-1,6 linkages within the this compound chain, producing a series of oligosaccharides of varying degrees of polymerization (DP) nih.govnih.govwindows.nettandfonline.com. Exo-β-1,6-glucanases would sequentially remove glucose units from the ends of the chain frontiersin.org.

Analysis of the hydrolysis products of this compound by MoGlu16 using techniques like thin-layer chromatography (TLC) and matrix-assisted laser desorption ionization-time-of-flight mass spectrometry (MALDI-TOF MS) has shown the generation of oligosaccharides with DP ranging from 1 to 6, including glucose (G1) and disaccharides (G2) frontiersin.orgnih.govresearchgate.net. Specifically, after 12 hours of hydrolysis by MoGlu16, fragment ions corresponding to the molecular weights of [G1 + Na] (m/z 203), [G2 + Na] (m/z 365), and higher oligomers up to DP6 were observed frontiersin.org.

FlGlu30, an endo-β-1,6-glucanase, primarily produces gentiobiose (a β-1,6-linked disaccharide) from this compound in the initial stages of hydrolysis nih.govresearchgate.netwindows.net. With extended reaction time, gentiobiose is further hydrolyzed to glucose nih.govwindows.net. Analysis of FlGlu30 hydrolysis products can be performed using TLC windows.net.

Studies on other β-1,6-glucanases, such as an endo-glucanase from Streptomyces rochei, have shown initial digestion of this compound into a mixture of oligosaccharides (DP 1 to >20), which are then further degraded into smaller ones tandfonline.com. After 5 hours of digestion by this enzyme, the hydrolysis products included glucose (20%), gentiobiose (36%), and other small oligosaccharides tandfonline.com. Gentiobiose is frequently observed as a major product of this compound hydrolysis by endo-β-1,6-glucanases tandfonline.comresearchgate.netnih.gov.

Table 2: Hydrolysis Products of this compound by Selected Enzymes

EnzymeTypeMajor Initial ProductsMajor Final ProductsAnalysis Methods Used
MoGlu16EndoOligosaccharides (DP 1-6)Glucose, DisaccharidesTLC, MALDI-TOF MS frontiersin.orgnih.govresearchgate.net
FlGlu30EndoGentiobioseGlucoseTLC nih.govresearchgate.netwindows.net
S. rochei enzymeEndoOligosaccharides (DP 1->20)Glucose, GentiobioseHPLC tandfonline.com
ThBGL1.6EndoNot specifiedGentiobioseHPLC nih.gov
PsGly30AEndoGentiobioseNot specifiedNot specified researchgate.net

Partial Hydrolysis Studies and Oligosaccharide Profiling

Partial hydrolysis of this compound, either through enzymatic or controlled chemical means, yields a mixture of oligosaccharides of varying degrees of polymerization (DP) asm.orgscispace.comnih.gov. These oligosaccharides are crucial for understanding the structure of this compound and the action pattern of the degrading enzymes asm.orgscispace.com.

Early studies on the structure of this compound involved partial acid hydrolysis, which resulted in the isolation of glucose, a disaccharide, a trisaccharide, and a tetrasaccharide scispace.com. The disaccharide was identified as gentiobiose (β-D-Glcp-(1→6)-D-Glc), confirming the presence of β-(1→6) linkages as the primary linkage type scispace.com. The identification of higher oligosaccharides like gentiotriose (β-D-Glcp-(1→6)-β-D-Glcp-(1→6)-D-Glc) and gentiotetraose further supported the linear β-(1→6)-linked structure scispace.com.

Enzymatic partial hydrolysis using specific β-1,6-glucanases allows for the generation of oligosaccharide profiles that are indicative of the enzyme's mode of action slu.seasm.org. For instance, an endo-β-1,6-glucanase from Trichoderma harzianum was shown to produce a series of large oligosaccharides from this compound initially, which were subsequently degraded to smaller ones, with gentiobiose being the major final product asm.org. This endolytic action pattern, where internal bonds are cleaved, leads to a range of oligosaccharides before the enzyme continues to break them down asm.org. Similarly, endo-β-1,6-glucanases from Saccharophagus degradans and Chitinophaga pinensis have been shown to cleave this compound into a series of β-1,6-linked gluco-oligosaccharides, with time-course assays showing the products becoming increasingly shorter, confirming the endo mode of action slu.seresearchgate.net.

Oligosaccharide profiling experiments often involve incubating this compound with a β-1,6-glucanase for different time periods and then analyzing the resulting mixture asm.orgresearchgate.net. This allows researchers to observe the progression of the hydrolysis and identify the transient and final products asm.orgresearchgate.net.

Chromatographic (HPLC) and Electrophoretic (FACE) Separation of Hydrolysates

Separation of the complex mixtures of oligosaccharides produced by this compound hydrolysis is a critical step before their identification and analysis nih.gov. Chromatographic and electrophoretic techniques are widely employed for this purpose invivogen.comresearchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC) is a common method for separating oligosaccharides based on their size, polarity, or charge, depending on the stationary phase and mobile phase used researchgate.netresearchgate.netchromatographyonline.com. HPLC analysis of enzymatic hydrolysates of this compound has been used to monitor the progress of the reaction and to separate the resulting oligosaccharides researchgate.netresearchgate.net. For example, HPLC was used to analyze the products of this compound hydrolysis by Gly30B, a β-1,6-endoglucanase from Saccharophagus degradans researchgate.net.

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) is another sensitive technique used for separating and visualizing oligosaccharides, particularly those with reducing ends researchgate.netuni-greifswald.deresearchgate.net. In FACE, oligosaccharides are labeled with a fluorescent tag, allowing for their detection and separation by gel electrophoresis researchgate.netuni-greifswald.deresearchgate.net. FACE analysis has been employed to analyze acid-hydrolyzed this compound, allowing for the separation and visualization of oligosaccharides of different degrees of polymerization researchgate.netnih.gov. This technique can be particularly useful for profiling oligosaccharide mixtures obtained from enzymatic degradation researchgate.net.

The combination of partial hydrolysis with chromatographic or electrophoretic separation allows for the isolation and collection of individual oligosaccharides, which can then be subjected to further structural characterization nih.gov.

Mass Spectrometric Analysis of Degradation Products (e.g., MALDI-TOF MS)

Mass spectrometry (MS) is a powerful tool for the identification and structural characterization of oligosaccharides produced from the degradation of polysaccharides like this compound researchgate.netresearchgate.netamegroups.orgunit.nonih.gov. MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry) is particularly well-suited for analyzing oligosaccharides due to its ability to handle relatively large molecules and mixtures researchgate.netresearchgate.netunit.nonih.gov.

MALDI-TOF MS analysis of this compound hydrolysates provides information about the molecular weights of the oligosaccharide fragments, which can help in determining their degree of polymerization and potentially their structure researchgate.netresearchgate.netamegroups.orgunit.no. By analyzing the mass-to-charge ratio (m/z) of the detected ions, researchers can infer the composition of the oligosaccharides. For example, MALDI-TOF MS has been used to confirm the di- and trisaccharides produced by the enzymatic hydrolysis of this compound by the endo-β-1,6-glucanase MoGlu16 from Magnaporthe oryzae . Similarly, MALDI-TOF MS spectra of the reaction mixture of this compound and MoGlu16 at different incubation times have been analyzed to observe the profile of degradation products researchgate.net.

MALDI-TOF/TOF MS, a tandem mass spectrometry technique, can provide even more detailed structural information by fragmenting selected ions and analyzing the resulting fragments researchgate.netjustia.com. This can help in confirming the glycosidic linkages within the oligosaccharides nih.gov. MALDI-TOF/TOF MS has been used to analyze the enzymatic reaction products of this compound hydrolysis by enzymes like Gly5M from Saccharophagus degradans researchgate.netjustia.com.

The application of mass spectrometry, particularly MALDI-TOF MS, in conjunction with chromatographic or electrophoretic separation, provides a comprehensive approach to analyzing the complex mixtures of oligosaccharides generated during the enzymatic degradation of this compound, enabling the identification and characterization of the degradation products and shedding light on the enzyme mechanisms amegroups.orgnih.gov.

Molecular Interactions and Receptor Recognition

Pustulan Binding to Pattern Recognition Receptors (PRRs)

Pattern Recognition Receptors (PRRs) are a key component of the innate immune system, recognizing conserved molecular patterns associated with microbes or damaged cells. This compound, as a β-glucan, is recognized by several PRRs.

Dectin-1, a C-type lectin receptor, is a primary receptor for β-glucans on immune cells. invivogen.cominvivogen.com this compound is recognized by membrane-bound Dectin-1. invivogen.combiosynth.com Binding of β-glucans to Dectin-1 triggers downstream signaling pathways, including the CARD9-dependent activation of NF-κB and MAP kinases, leading to the induction of innate immune responses. invivogen.combiosynth.com While Dectin-1 is often described as a β-(1→3)-linked glucan specific receptor, studies have shown that linear β-(1→6)-linked glucans like this compound also bind and activate Dectin-1. invivogen.com However, some research suggests that this compound may not bind Dectin-1 as effectively as β-(1→3)-glucans like laminarin. nih.gov Differences in the interaction of soluble and particulate β-glucans with Dectin-1 isoforms (e.g., human Dectin-1a and Dectin-1b) may contribute to variations in immune responses. invivogen.com

Beyond Dectin-1, this compound and other β-glucans can potentially engage with other PRRs, including Toll-Like Receptors (TLRs) and Complement Receptor 3 (CR3). researchgate.netportlandpress.comnih.gov

Studies indicate that β-glucans can stimulate TLR2/Dectin-1 interactions, promoting T cell responses. There is evidence suggesting synergistic relationships between Dectin-1 and TLR4 for the recognition of β-glucan and mannan (B1593421) ligands. researchgate.net TLR4 can act as a regulator for Dectin-1 activation, and inhibition of TLR4 may lead to enhanced immune responses against pathogenic fungi. researchgate.net

Complement Receptor 3 (CR3), also known as Mac-1 or CD11b/CD18, is another receptor involved in the recognition of β-glucans. portlandpress.comnih.gov CR3 is present on various immune cells and facilitates phagocytosis and enhances contact between effector and target cells. nih.gov CR3 has a lectin domain that can bind to β-glucans. nih.gov Studies suggest that β-(1→6)-glucan is a major stimulatory component for phagocytosis and reactive oxygen species (ROS) production mediated by CR3. nih.gov CR3 appears to recognize C3 fragments deposited on particulate β-(1→6)-glucan. nih.gov Blocking CR3 with antibodies has been shown to reduce β-(1→6)-glucan stimulated phagocytosis and ROS production. nih.gov

While some studies suggest this compound's immunostimulatory potential via a Dectin-1-independent pathway, preliminary data indicates that Dectin-1 blocking may not affect the immunostimulatory potential of β-(1→6)-glucan, unlike other compounds. elifesciences.org Further research is needed to fully decipher the recognition pathways and immunomodulatory roles of β-(1→6)-glucans like this compound. elifesciences.org

Interaction with Dectin-1 (C-type Lectin Receptor)

This compound Recognition by Glycan-Binding Proteins

This compound's β-(1→6) linkages are recognized by specific glycan-binding proteins, particularly in the context of microbial interactions and environmental carbohydrate cycling.

Marine bacteria play a significant role in the degradation of algal carbohydrate polymers. nih.gov The planktonic Bacteroidetes Gramella sp. MAR_2010_102, which is prevalent during algal blooms, possesses a surface protein called GMSusD that binds glucose polysaccharides, including linear this compound and branched laminarin. nih.govresearchgate.net GMSusD is a SusD-like protein, a type of glycan-binding protein found in Bacteroidetes that are part of polysaccharide utilization loci (PULs). researchgate.netnih.govasm.org These PULs encode proteins that work together to capture, degrade, and transport polysaccharides. researchgate.netnih.gov GMSusD's ability to bind this compound highlights its role in the recognition and potential utilization of β-(1→6)-glucans in marine environments, contributing to glucan cycling in the surface ocean. nih.govresearchgate.net

Structural studies provide insights into how proteins like GMSusD recognize β-glucans. The crystal structure of GMSusD at 1.8 Å resolution revealed a putative glycan-binding site formed by three tryptophan residues. researchgate.netnih.govresearchgate.net Mutagenesis studies have confirmed the crucial role of these residues in laminarin recognition, and it is likely they are also involved in this compound binding due to GMSusD's affinity for both glucans. nih.govresearchgate.net The molecular selectivity of GMSusD underscores the necessity of specific interactions for β-glucan recognition. nih.gov The SusD-like structure of GMSusD comprises alpha helices with tetratricopeptide repeat (TPR) units, which may serve as a structural scaffold for glycan binding. researchgate.net

Characterization of Bacterial Glycan-Binding Proteins (e.g., GMSusD from Gramella sp.)

Interactions with Antibodies and Immunoglobulins

This compound can also interact with antibodies, particularly immunoglobulins (IgG and IgM), found in human serum. nih.govsemanticscholar.orgkarger.comuu.nl These interactions are part of the humoral immune response, which plays a role in host defense against fungal infections, as β-glucans are components of fungal cell walls. nih.govresearchgate.net

Studies have investigated the binding of anti-β-glucan antibodies to different β-glucan structures, including this compound. nih.govsemanticscholar.orgkarger.comuu.nl Research indicates that normal human sera contain anti-β-glucan IgG antibodies with specificities for different β-glucan configurations. karger.comuu.nl The strongest IgG reactivity has been observed for this compound, a pure β-(1→6)-glucan, with many sera showing high binding even at low concentrations. karger.comuu.nlresearchgate.net This suggests that β-(1→6)-glucan structures are potent IgG-binding antigens. researchgate.net

Comparison of antibody binding to different glucans, such as laminarin (β-(1→3)-glucan) and this compound, has revealed differences in specificity between IgG and IgM antibodies. nih.govsemanticscholar.org While an anti-β-glucan IgG antibody showed strong recognition of laminarin and only weak binding to this compound at high concentrations, an IgM antibody bound to both laminarin and this compound. nih.govsemanticscholar.org This suggests that IgM antibodies may have broader specificity compared to IgG antibodies regarding β-glucan linkages. nih.gov Inhibition assays further support these findings, showing that this compound strongly inhibits the binding of IgM to mixed-linkage glucans and, to a lesser extent, the binding of IgG to certain glucans, indicating cross-reactivity due to shared β-(1→6)-linkage-associated epitopes. semanticscholar.orgresearchgate.net

The presence of anti-β-(1→6)-glucan IgG antibodies in normal human sera and their high reactivity to this compound highlight the potential antigenic nature of this β-glucan structure. karger.comuu.nl The health impact of high levels of these antibodies warrants further investigation. karger.com

Here is a data table summarizing some of the receptor interactions:

Receptor/ProteinTypeInteraction with this compoundKey Outcomes/NotesSource(s)
Dectin-1C-type Lectin ReceptorBinds and activatesTriggers NF-κB and MAP kinase activation; involved in innate immune responses. invivogen.cominvivogen.combiosynth.com
TLR2/4Toll-Like ReceptorsPotential engagement, synergistic interaction with Dectin-1Involved in immune cell activation and cytokine production. portlandpress.comresearchgate.net
CR3Complement Receptor 3Binds, mediates effectsStimulates phagocytosis and ROS production, recognizes C3 fragments on this compound. nih.govportlandpress.comnih.gov
GMSusDBacterial Glycan-BindingBinds this compoundInvolved in recognition and utilization of β-(1→6)-glucans by marine bacteria. researchgate.netnih.govresearchgate.net
IgG AntibodiesImmunoglobulin GBinds, reactivity varies with structureStrong reactivity observed in human sera, suggests potent antigenicity of β-(1→6). karger.comuu.nlresearchgate.net
IgM AntibodiesImmunoglobulin MBinds this compoundShows broader specificity compared to IgG for β-glucan linkages. nih.govsemanticscholar.org

Specificity of Anti-β-Glucan Antibodies (e.g., IgG) to β-1,6-Linkages

The specificity of anti-β-glucan antibodies, including IgG and IgM isotypes, towards different β-glucan structures, such as the β-(1→6) linkages found in this compound, has been a subject of research. This compound, a linear β-1,6 glucan, is frequently utilized in studies to probe this specificity. plos.orgsemanticscholar.orgnih.govkarger.comnih.govresearchgate.netbiosynth.comnih.govresearchgate.net

Research indicates that human sera contain IgG antibodies that react with various β-glucan configurations. karger.comnih.gov Notably, high titers of IgG anti-β-(1,6)-glucan antibodies, particularly reactive with this compound, have been observed in normal human sera. karger.comnih.gov These studies suggest that β-(1,6)-glucans can be potent antigens and that the IgG response can be highly specific to this linkage type. karger.comnih.govresearchgate.net Moderate to strong reactions with other structures containing β-(1,6) linkages appeared to be attributable to cross-reacting anti-β-(1,6)-glucan antibodies. karger.comresearchgate.net

However, the specificity can vary depending on the specific antibody. For instance, a study comparing two monoclonal antibodies (mAbs) with identical complementarity-determining regions but different isotypes (an IgG2b mAb, 2G8, and an IgM mAb, 1E12) revealed distinct binding preferences. plos.orgsemanticscholar.orgnih.govresearchgate.netplos.org The IgG mAb (2G8) showed strong recognition of laminarin (a β-1,3 glucan) and only weak binding to this compound at high concentrations. plos.orgsemanticscholar.orgnih.govplos.org In contrast, the IgM mAb (1E12) bound to both laminarin and this compound, although less strongly to laminarin than the IgG. plos.orgsemanticscholar.orgnih.govplos.org This highlights that while β-1,6 linkages in this compound are recognized by antibodies, the degree and exclusivity of this recognition can be influenced by antibody isotype and specific epitope binding characteristics.

Competitive Binding Assays with Oligosaccharides

Competitive binding assays, particularly competitive enzyme-linked immunosorbent assays (ELISA), are instrumental in determining the fine specificity of anti-β-glucan antibodies and identifying the specific oligosaccharide structures they recognize. plos.orgsemanticscholar.orgresearchgate.netnih.govplos.orggoogle.compsu.edujst.go.jp

In these assays, this compound and defined β-1,6-linked oligosaccharides derived from it (such as those with a degree of polymerization from 2 to 7, referred to as Pust 2 through 7) are used as soluble competitors to inhibit the binding of antibodies to a coated β-glucan antigen. plos.orgsemanticscholar.orgnih.govplos.org By comparing the inhibitory capacity of β-1,6 oligosaccharides (from this compound) with that of β-1,3 oligosaccharides (from laminarin), researchers can infer the antibody's preference for specific linkage types. plos.orgsemanticscholar.orgnih.govplos.org

Studies utilizing competitive ELISA have demonstrated that this compound and its corresponding β-1,6 oligosaccharides can effectively inhibit the binding of certain anti-β-glucan antibodies to immobilized glucans. plos.orgsemanticscholar.orgresearchgate.netnih.govplos.org For example, the binding of an IgM antibody to Candida albicans β-glucan was strongly inhibited by this compound and, with decreasing efficacy as the degree of polymerization decreased, by β-1,6-linked oligosaccharides. plos.orgsemanticscholar.orgnih.gov This same IgM antibody's binding was also inhibited by β-1,3-linked oligosaccharides. plos.orgsemanticscholar.orgnih.gov Conversely, the binding of a protective IgG antibody to C. albicans β-glucan was significantly inhibited by laminarin and β-1,3-linked oligosaccharides but remained largely unaffected by β-1,6-linked oligosaccharides. plos.orgsemanticscholar.orgnih.gov

These competitive binding data, often complemented by techniques like microarray analysis using various gluco-oligosaccharide probes including those from this compound, provide detailed insights into the minimal epitope structures recognized by anti-β-glucan antibodies and confirm the specificity profiles observed in direct binding assays. plos.orgnih.govplos.org

Biological Activities and Underlying Mechanisms

Immunomodulatory Potencies of Pustulan

This compound's ability to modulate the immune system stems from its recognition by pattern recognition receptors (PRRs) on immune cells, most notably the C-type lectin receptor Dectin-1. invivogen.combiosynth.cominvivogen.com This interaction initiates intracellular signaling events that drive both innate and, subsequently, adaptive immune responses. thescipub.comnih.gov

Stimulation of Innate Immune Responses

This compound is a potent stimulant of innate immunity. invivogen.combiosynth.cominvivogen.comalab.com.pl Studies have shown that it can activate various innate immune cells, including neutrophils and dendritic cells. nih.govnih.gov This activation is a crucial first step in the host defense against pathogens. nih.govanr.fr The recognition of β-glucans like this compound by PRRs on innate immune cells triggers a range of cellular responses aimed at eliminating the perceived threat. nih.gov

Activation of Intracellular Signaling Pathways (e.g., CARD9-dependent NF-κB and MAP Kinases)

The recognition of β-glucans, including this compound, by Dectin-1 leads to the activation of intracellular signaling pathways. invivogen.combiosynth.cominvivogen.com A key downstream mediator in this process is the caspase recruitment domain-containing protein 9 (CARD9). invivogen.combiosynth.cominvivogen.commdpi.comresearchgate.netmdpi.com Upon Dectin-1 engagement, signaling through spleen tyrosine kinase (Syk) leads to the recruitment and activation of CARD9. nih.govresearchgate.netmdpi.com Activated CARD9 then forms a complex with BCL10 and MALT1, known as the CBM complex, which is critical for the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). invivogen.combiosynth.cominvivogen.comnih.govresearchgate.netmdpi.comresearchgate.net These transcription factors and kinases play vital roles in regulating the expression of genes involved in inflammatory responses and immune cell activation. researchgate.netmdpi.comresearchgate.net

Induction of Heat Shock Protein Expression

This compound has been shown to induce the expression of heat shock proteins (HSPs) in immune cells, particularly neutrophils. invivogen.combiosynth.cominvivogen.comalab.com.plnih.govalab.com.pl HSPs are highly conserved molecules that function as molecular chaperones and are induced by various stress conditions, including exposure to pathogens. psu.eduoatext.com The induction of HSPs by β-1,6-glucan, such as this compound, is reported to be more efficient than by β-1,3-glucan. nih.gov Enzymatic digestion of this compound with β-1,6-glucanase significantly reduced its ability to elicit HSP expression in human neutrophils, confirming the importance of the β-1,6 linkages in this activity. This induction of HSPs in neutrophils might serve as a non-inflammatory signal to other immune cells. nih.gov

Elicitation of Phagocytic Activity by Immune Cells (e.g., Neutrophils)

This compound is effective in eliciting phagocytic activity by immune cells, especially neutrophils. invivogen.combiosynth.cominvivogen.comalab.com.plnih.govalab.com.pl Phagocytosis is a critical process in innate immunity where immune cells engulf and clear pathogens or particles. nih.govpurdue.edu Studies using beads coated with this compound demonstrated that they were more efficiently internalized by neutrophils compared to beads coated with other β-glucans like laminarin (a β-1,3-glucan). nih.gov This suggests a specific recognition and uptake mechanism for β-1,6-glucans by neutrophils. nih.gov

Production of Pro-Inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α)

This compound is a strong inducer of pro-inflammatory cytokine production by immune cells. invivogen.combiosynth.cominvivogen.comalab.com.plalab.com.plmdpi.comdntb.gov.ua Studies using human whole blood cultures have shown that this compound is among the strongest inducers of cytokines such as IL-1β, IL-6, IL-8, and TNF-α, when compared to a variety of other β-glucans. nih.govresearchgate.net This pro-inflammatory cytokine response is a key component of the innate immune response, contributing to the recruitment and activation of other immune cells and the initiation of adaptive immunity. elifesciences.orgbiorxiv.orgelifesciences.orgportlandpress.com

Data from studies comparing the cytokine induction potential of different β-glucans highlight the potency of this compound:

Glucan TypeStructurePotency in Inducing Cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α)
This compoundβ-(1→6)-glucanStrongest inducer nih.govresearchgate.net
Lichenanβ-(1→3)-(1→4)-glucanStrong inducer nih.govresearchgate.net
Xyloglucanβ-(1→4)-glucanStrong inducer nih.govresearchgate.net
Pullulanα-(1→4)-(1→6)-glucanStrong inducer nih.govresearchgate.net
Curdlanβ-(1→3)-glucanModerate-to-strong inducer nih.govresearchgate.net
Baker's Yeast Glucanβ-(1→3)-(1→6)-glucanModerate-to-strong inducer nih.govresearchgate.net
Barley Glucanβ-(1→3)-(1→4)-glucanModerate-to-strong inducer nih.govresearchgate.net
Other glucan preparationsVariousVery low or no detectable levels nih.govresearchgate.net

Modulation of Antigen Presentation: MHC Class II Upregulation and CD4+ T Cell Recall Response

This compound has demonstrated the ability to modulate antigen presentation by immune cells, particularly dendritic cells (DCs). nih.govmdpi.comresearchgate.net Studies using chicken bone marrow-derived dendritic cells showed that this compound induced an upregulation of MHC class II (MHCII) cell surface expression. nih.govmdpi.comdntb.gov.uaresearchgate.net MHC class II molecules are crucial for presenting exogenous antigens to CD4+ T cells, thereby initiating adaptive immune responses. bio-rad.comfrontiersin.org

Furthermore, this compound has been shown to promote the ex vivo recall response of CD4+ T cells. nih.govmdpi.comresearchgate.net In co-culture experiments with peripheral blood monocytes from immunized chickens and DCs pulsed with antigen adjuvanted with this compound, a significantly higher CD4+ blast percentage was observed compared to antigen alone. nih.govmdpi.comresearchgate.net This indicates that this compound enhances the efficacy of MHCII antigen presentation and potentiates the activation of antigen-specific CD4+ T cells. nih.govmdpi.com However, its effect on CD8+ T cells and MHC class I cross-presentation appears to be negligible or even suppressive in some contexts. nih.govmdpi.comresearchgate.net

Enhancement of Endocytosis in a Cation-Dependent Manner

Research has demonstrated that this compound can enhance endocytosis in immune cells, such as chicken bone marrow-derived dendritic cells (BM-DCs). nih.govresearchgate.net This effect has been observed to be cation-dependent, suggesting that the presence of specific ions is necessary for optimal endocytic activity stimulated by this compound. nih.govresearchgate.net Studies involving the uptake of labeled substances like FITC-labelled BSA by BM-DCs showed increased endocytosis in the presence of this compound, which was affected by the presence or absence of cations like EDTA. nih.govresearchgate.net This indicates a mechanism potentially involving cation-mediated interactions with cell surface receptors or the glucan itself, influencing the cellular uptake process.

Comparative Immunopotency with Other β-Glucan Structures

The immunopotency of this compound has been compared to that of other β-glucans with different structural characteristics. Studies evaluating the induction of cytokine production in human whole blood cultures have shown that this compound, a β-(1→6)-glucan, is among the strongest inducers of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α. nih.govnih.govresearchgate.net This suggests that β-(1→6) linkages, as found in this compound, are significant determinants of immunomodulatory activity and can elicit strong immune responses, comparable to or even exceeding those induced by some β-(1→3)-glucans. nih.govnih.gov The differences in cytokine induction potency among various β-glucans highlight the importance of structural features, including linkage type and branching, in determining their biological effects. nih.govnih.gov

A comparative study on cytokine induction in human whole blood cultures by various glucans showed the following relative potencies:

Glucan StructureLinkage TypeCytokine Induction Potency (Relative)
This compoundβ-(1→6)Strongest
Lichenanβ-(1→3)-(1→4)Strongest
Xyloglucanβ-(1→4)Strongest
Pullulanα-(1→4)-(1→6)Strongest
Curdlanβ-(1→3)Moderate-to-Strong
Baker's Yeast Glucanβ-(1→3)-(1→6)Moderate-to-Strong
Barley Glucanβ-(1→3)-(1)-(1→4)Moderate-to-Strong
Other glucan preparationsVarious/UnspecifiedVery Low or No Detectable

Based on findings from comparative studies on cytokine production in human whole blood cultures. nih.govnih.govresearchgate.net

Host-Mediated Anti-tumor Effects

This compound's immunomodulatory activities suggest potential for host-mediated anti-tumor effects, primarily through the activation of immune cells involved in cancer surveillance and elimination.

Indirect Effects via Immune Cell Activation (e.g., Macrophages, Reticuloendothelial System)

Beta-glucans, including this compound, are known to activate immune cells such as macrophages and components of the reticuloendothelial system. invivogen.comportlandpress.com Activation of macrophages can lead to the secretion of pro-inflammatory cytokines and enhanced phagocytic activity, contributing to anti-tumor immunity. portlandpress.comimrpress.commdpi.com While direct studies specifically detailing this compound's indirect anti-tumor effects via the reticuloendothelial system were not extensively found, the general understanding of β-glucan immunomodulation supports this mechanism. Activated macrophages can mediate tumor cytotoxicity and stimulate anti-tumor lymphocytes. nih.gov

Alteration of Organ Weights (e.g., Spleen, Liver) as Indicators of Immune Activation

Changes in the weights of immune-associated organs like the spleen and liver can serve as indicators of immune activation. The spleen plays a crucial role in modulating the immune system, including the differentiation and activation of T and B cells and filtering blood from antigenic particles. paragonhealth.net.auwjgnet.com The liver is also involved in immune responses. paragonhealth.net.au While general β-glucan administration has been studied for its effects on organ weights in the context of immune responses or disease models mdpi.comresearchgate.netresearchgate.net, specific detailed research on how this compound directly alters spleen and liver weights as a sole indicator of immune activation in an anti-tumor context was not prominently available in the search results. However, the principle of immune activation by β-glucans leading to potential changes in lymphoid organ size is a recognized phenomenon.

In Vitro Cytostatic Effects on Tumor Cells by Activated Immune Cells

Activated immune cells, such as macrophages and peripheral blood mononuclear cells (PBMCs), can exert cytostatic or cytotoxic effects on tumor cells in vitro. mdpi.compharmatest.com This can occur through various mechanisms, including the release of cytotoxic molecules or the induction of apoptosis in cancer cells. mdpi.compharmatest.com While the search results did not provide specific data on this compound-activated immune cells directly inducing cytostatic effects on tumor cells in vitro, the known ability of β-glucans to activate immune cells invivogen.comportlandpress.com and the established capacity of activated immune cells to inhibit tumor cell growth in vitro mdpi.compharmatest.com support this potential mechanism.

Antifungal Research Perspectives

This compound, being a β-(1→6)-glucan, is a component of the cell walls of certain fungi and lichens. nih.gov This structural characteristic makes it relevant in antifungal research, particularly in studies involving enzymes that target fungal cell wall components. For instance, endo-β-1,6-glucanases, which hydrolyze β-(1→6)-glucans like this compound, are investigated for their potential antifungal properties by disrupting the fungal cell wall integrity. nih.govresearchgate.net Research on novel β-1,6-glucanases has utilized this compound as a substrate to assess enzyme activity and explore their potential as antifungal agents. nih.govresearchgate.net Furthermore, studies investigating the interaction of antifungal compounds with fungal cell wall components have used this compound to understand the binding specificity and mechanism of action of these compounds. bioline.org.brplos.org This highlights the importance of this compound as a tool in understanding fungal biology and developing new antifungal strategies.

Role as a Cell Wall Component in Fungi

This compound, as a linear (1→6)-β-D-glucan, is present in various fungi and functions as a component of their cell walls. researchgate.net For instance, it has been reported as a water-soluble exocellular polysaccharide in several Botryosphaeria rhodina strains and Guignardia citricarpa. researchgate.net In yeasts like Saccharomyces cerevisiae, β-(1→6)-glucans are well-documented components of the cell wall. researchgate.net Polymers containing β-(1→6)-glucans are widespread among different fungal classes, including Hemi-, Archae-, Euasco-, and Basidiomycetes. researchgate.net The fungal cell wall is a crucial extracytoplasmic structure providing protection, maintaining shape, regulating osmotic conditions, and controlling biochemical exchange. acs.org It is primarily composed of a three-dimensional network of polysaccharides, accounting for over 90% of its dry weight. muni.cz β-1,6-Glucan plays a significant role in maintaining cell wall rigidity by linking the outer layer of mannoproteins and the inner layer of β-1,3-glucan. nih.gov Linear β-1,6-glucan can self-assemble in vitro into a fibrillar ultrastructure, contributing to the structural framework of the fungal cell wall. muni.cz

Susceptibility to Specific β-1,6-Glucanases

This compound is frequently utilized as a substrate for assaying β-1,6-glucanase activity and as a carbon source in screening for this type of enzyme. researchgate.net The hydrolysis of β-1,6-glucan by β-1,6-glucanase directly contributes to the disintegration of the fungal cell wall. nih.gov A novel endo-β-1,6-glucanase, FlGlu30, identified from Flavobacterium sp. NAU1659, demonstrated specific activity using this compound as a substrate. nih.gov The enzyme exhibited optimal activity at 50°C and pH 6.0, with a specific activity of 173.1 U/mg on this compound. nih.gov Hydrolysis of this compound by FlGlu30 primarily yielded gentianose (B191301) initially, which was further hydrolyzed to glucose over time, indicating an endo-β-1,6-glucanase mode of action. nih.gov FlGlu30 showed no hydrolytic activity towards polysaccharides with β-1,3 or β-1,4 linkages, or even laminarin which contains some β-1,6 linkages, suggesting substrate selectivity. nih.gov The Michaelis-Menten constant (Km) and maximum reaction rate (Vmax) for FlGlu30 with this compound were determined to be 4.2 mg·mL−1 and 318.1 μmol·min−1·mg−1, respectively, confirming this compound as the optimal substrate. nih.gov

Another endo-β-1,6-glucanase from Trichoderma harzianum also showed specific endolytic action on this compound. researchgate.net This enzyme, with an apparent molecular mass of 43,000 and an isoelectric point of 5.8, was purified using this compound as an adsorption substrate. researchgate.net Some studies suggest that certain batches of exo-1,3-β-D-glucanase may also exhibit β-1,6-glucanase activity on this compound, although this is not consistent across all enzyme preparations. acs.org A novel β-1,6-glucan-specific detection system has been developed using a modified recombinant endo-β-1,6-glucanase with reduced hydrolase activity, which binds to this compound with a KD of 16.4 nm. nih.gov This system has been validated for detecting cell wall β-1,6-glucan in Candida albicans and quantifying extracellular β-1,6-glucan in culture supernatants and in vivo samples. nih.gov

Here is a table summarizing the activity of specific β-1,6-glucanases on this compound:

Enzyme SourceEnzyme TypeSubstrateOptimal Temperature (°C)Optimal pHSpecific Activity (U/mg)Km (mg·mL−1)Vmax (μmol·min−1·mg−1)Hydrolytic ProductsMode of ActionCitation
Flavobacterium sp. NAU1659Endo-β-1,6-glucanaseThis compound506.0173.14.2318.1Gentianose, GlucoseEndolytic nih.gov
Trichoderma harzianumEndo-β-1,6-glucanaseThis compoundNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedSoluble sugarsEndolytic researchgate.net

Interaction with Antifungal Agents and Peptides

The fungal cell wall, including its β-glucan components, is a crucial target for antifungal agents. acs.org Studies investigating the interaction of antifungal peptides with fungal cell wall components have used this compound to assess binding specificity. For example, the candidacidal activity of a killer peptide (KP) derived from an antiidiotypic antibody was strongly inhibited by laminarin (a β-1,3 glucan) but not by this compound (a β-1,6 glucan), suggesting the peptide preferentially interacts with a receptor component containing β-1,3 glucan. nih.gov This indicates that the binding specificity of antifungal peptides can be influenced by the specific type of β-glucan present in the fungal cell wall. nih.govmdpi.com

Similarly, hybrid peptides designed by conjugating histatin 5 and halocidin showed decreased anti-Candida activity when pre-incubated with laminarin, while higher concentrations of this compound were needed to observe a decrease in activity for some of these peptides. plos.orgsemanticscholar.org This further supports the idea that the interaction with β-1,3-glucan plays a more significant role in the activity of certain antimicrobial peptides compared to β-1,6-glucan. mdpi.com

Antiviral Research Prospects

General Antiviral Activity of Lichen Polysaccharides

Lichens are known to produce a variety of secondary metabolites with diverse biological activities, including antiviral properties. medwinpublishers.comeajm.org Polysaccharides are among the important substances produced by lichens. medwinpublishers.com Studies have evaluated the antiviral activities of polysaccharides derived from various lichens, particularly against enveloped viruses. medwinpublishers.comjidc.org For instance, a crude polysaccharide fraction isolated from Parmelia perlata lichen demonstrated potent antiviral activity towards yellow fever virus, an enveloped positive-sense RNA virus. medwinpublishers.comjidc.org This activity was not observed against non-enveloped RNA viruses like IBDV and poliomyelitis. medwinpublishers.comjidc.org The mechanism of inhibition against yellow fever virus by this polysaccharide fraction is postulated to involve an attack on the viral envelope. jidc.org While many lichen polysaccharides exhibit antiviral effects, some studies have indicated that this compound, compared to other mixed-linkage β-glucans like lichenan, schizophylian, pachyman, and laminarin, was ineffective in inhibiting certain viruses, such as mechanically-transmitted viruses in Nicotiana species. researchgate.net

Adjuvant Potential for Viral Pathogens (e.g., Avian Coronaviruses)

Despite some findings of a lack of direct antiviral activity, research has explored the potential of this compound as an adjuvant, particularly in the context of viral pathogens like avian coronaviruses. Infectious bronchitis virus (IBV) is a highly contagious avian coronavirus that causes significant economic losses in the poultry industry. colab.wsresearchgate.netnih.gov While live-attenuated vaccines are used, there is a need for alternative subunit vaccines and suitable adjuvants to enhance their immunogenicity. colab.wsresearchgate.netnih.gov

This compound, as a β-1,6-glucan, has been investigated for its immunopotentiating effects. In vitro studies using chicken bone marrow-derived dendritic cells (BM-DCs) showed that this compound induced an up-regulation of MHC class II (MHCII) cell surface expression, potentiated a strong proinflammatory cytokine response, and increased endocytosis in a cation-dependent manner. colab.wsresearchgate.netnih.gov Ex vivo co-culture experiments with peripheral blood monocytes from IBV-immunized chickens and BM-DCs pulsed with this compound-adjuvanted recombinant IBV N protein (rN) demonstrated a strong recall response. colab.wsresearchgate.netnih.gov this compound-adjuvanted rN led to a significantly higher CD4+ blast percentage compared to rN or this compound alone. colab.wsresearchgate.netnih.gov These findings suggest that this compound can enhance the efficacy of MHCII antigen presentation. colab.wsresearchgate.netnih.gov While it enhanced CD4+ T cell responses, it appeared to have a lower effect on CD8+ and TCRγδ+ blast percentages compared to this compound or media alone, suggesting it might not significantly enhance cross-presentation on MHCI. colab.wsresearchgate.netnih.gov

The in vitro immunopotentiating effect of this compound on chicken BM-DCs indicates its potential as a glycan-based adjuvant for use in the poultry industry to help control the spread of coronaviridae and other avian viral pathogens. colab.wsresearchgate.netnih.gov Future in vivo studies are needed to further evaluate this potential. colab.wsresearchgate.netnih.gov

Here is a table summarizing the adjuvant effects of this compound on Chicken BM-DCs:

AdjuvantCell TypeEffect on MHCII ExpressionProinflammatory Cytokine ResponseEndocytosisEffect on CD4+ Blast Percentage (with rN)Effect on CD8+ and TCRγδ+ Blast Percentage (with rN)Citation
This compoundChicken Bone Marrow-Derived Dendritic Cells (BM-DCs)Up-regulationStrong potentiationIncreasedSignificantly higherSignificantly lower (compared to this compound or media) colab.wsresearchgate.netnih.gov

Advanced Analytical and Research Techniques

Immunological Assays for Pustulan Activity

Immunological assays are crucial for quantifying this compound's impact on the immune system. These techniques measure various aspects of immune cell activation and response.

ELISA-based Detection Systems (Direct, Competitive)

Enzyme-Linked Immunosorbent Assays (ELISAs) are employed to detect and quantify antibodies specific to this compound or to measure molecules produced in response to this compound stimulation. Both direct and competitive ELISA formats can be adapted for this purpose. For instance, ELISAs have been used to determine titers of this compound-binding IgM and IgG antibodies in plasma samples. nih.gov In such assays, plates are typically coated with this compound, and serially diluted plasma samples are incubated to allow antibodies to bind. nih.gov Detection is then performed using enzyme-labeled anti-human IgM or IgG antibodies, followed by a chromogenic substrate. nih.gov Absorbance measurements at a specific wavelength, such as 405 nm, quantify the antibody binding. nih.gov While some ELISAs are designed to specifically detect branched β-(1→3)-D-glucans, they have shown some immunoreactivity with this compound, which was attributed to the presence of β-(1→3)-D-glucan structures within the this compound preparation rather than a lack of specificity of the anti-(1→3)-β-D-glucan antibodies. nih.govscispace.com A highly sensitive sandwich ELISA-like assay has been developed specifically for β-(1→6)-glucan, demonstrating a low limit of quantification for this compound (1.5 pg/ml). nih.govresearchgate.net This method utilizes a modified recombinant endo-β-(1→6)-glucanase with diminished hydrolytic activity that binds specifically to β-(1→6)-glucan. nih.govresearchgate.net

Cytokine Quantification in Whole Blood Cultures

This compound's ability to induce the production of cytokines, key mediators of immune responses, is often assessed using whole blood cultures. This method involves stimulating samples of human whole blood with this compound and subsequently quantifying the levels of secreted cytokines in the culture supernatant. nih.govresearchgate.netmdpi.com Studies have compared the potency of various β-glucans, including this compound, in inducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α in human whole blood cultures. nih.govresearchgate.net this compound has been identified as a strong inducer of these cytokines. nih.govresearchgate.net Cytokine concentrations in plasma supernatants can be quantified using techniques such as ELISA or multiplex cytokine assays. mdpi.com

Phagocytosis and Endocytosis Quantification Assays

Assays measuring phagocytosis and endocytosis are used to evaluate this compound's influence on the ability of immune cells, particularly phagocytes like neutrophils and dendritic cells, to engulf particles and internalize molecules. This compound-coated beads are commonly used in phagocytosis assays to assess the efficiency of particle uptake by neutrophils. nih.gov These assays can be quantified using methods like Fluorescence Activated Cell Sorting (FACS) by observing changes in side scatter, which indicate engulfment. nih.gov Compared to other β-glucans, this compound-coated beads have been shown to enhance neutrophil phagocytosis efficiency significantly. Endocytosis assays, often utilizing fluorescently labeled molecules like FITC-BSA, are performed with cells such as bone marrow-derived dendritic cells (BM-DCs). nih.govresearchgate.netresearchgate.net The uptake of the fluorescent tracer in the presence or absence of this compound is measured, typically by flow cytometry, to assess this compound's effect on endocytic activity. nih.govresearchgate.netresearchgate.net Research indicates that this compound can increase endocytosis in a cation-dependent manner in chicken BM-DCs. nih.govresearchgate.net

NF-κB Activation Reporter Assays (e.g., QUANTI-Blue™ assay)

NF-κB activation reporter assays are widely used to monitor the activation of the NF-κB signaling pathway, a critical downstream event following the recognition of this compound by pattern recognition receptors like Dectin-1. invivogen.com These assays often employ reporter cell lines, such as RAW-Blue™ cells or HEK-Blue™ cells expressing Dectin-1, which are genetically modified to secrete an easily detectable reporter protein, such as secreted embryonic alkaline phosphatase (SEAP), upon NF-κB activation. invivogen.combiocompare.com The QUANTI-Blue™ assay is a common method for quantifying SEAP activity. invivogen.combiocompare.commdpi.com This colorimetric assay involves adding a chromogenic substrate to the cell supernatant; the hydrolysis of the substrate by SEAP produces a colored product that can be measured spectrophotometrically, typically at 630 nm. biocompare.commdpi.com The intensity of the color is directly proportional to the level of NF-κB activation. biocompare.commdpi.comnih.gov Stimulation of reporter cells with this compound has been shown to induce NF-κB/AP-1-dependent SEAP reporter expression, confirming its ability to activate this pathway.

Cell-Based Research Models

In vitro cell-based models are essential for dissecting the direct effects of this compound on various immune cell populations and understanding the underlying cellular and molecular mechanisms.

In vitro Studies with Primary Immune Cells (e.g., Dendritic Cells, Neutrophils, Monocytes)

Primary immune cells, including dendritic cells, neutrophils, and monocytes, are frequently used in in vitro studies to investigate their responses to this compound. invivogen.comresearchgate.netnih.govmdpi.comsoton.ac.ukportlandpress.com These studies allow researchers to examine this compound's effects on cell activation, maturation, cytokine production, phagocytic activity, and the expression of surface markers. For example, studies with chicken bone marrow-derived dendritic cells (BM-DCs) have shown that this compound treatment leads to an upregulation of MHC class II surface expression and the potentiation of a pro-inflammatory cytokine response. nih.govresearchgate.netmdpi.com In human neutrophils, this compound stimulates phagocytosis and the production of reactive oxygen species (ROS). nih.gov In vitro experiments with monocytes and neutrophils from healthy volunteers have demonstrated that β-glucans can enhance their killing effect on microorganisms. nih.gov These cell-based models provide valuable insights into the direct interactions between this compound and key components of the innate immune system.

Fungal Cell Culture Models for Growth and Interaction Studies

Fungal cell culture models are valuable tools for investigating the interactions between this compound and fungal organisms, particularly concerning fungal growth and cell wall dynamics. Studies have shown that fungal cell walls are complex structures containing various polysaccharides, including β-1,3-glucan and β-1,6-glucan, which are recognized by host immune systems as pathogen-associated molecular patterns (PAMPs). elifesciences.orgtandfonline.com this compound, being a β-1,6-glucan, can interact with fungal cell wall components and potentially influence fungal physiology.

Research utilizing fungal cell cultures has explored the role of β-1,6-glucan in fungal cell wall structure and remodeling. elifesciences.org For instance, studies on Candida albicans have indicated that while β-1,3-glucan is a major component and often masked from immune recognition, β-1,6-glucan also plays a central role in the cell wall's bilaminate structure and its dynamic remodeling. elifesciences.org

Furthermore, fungal cell cultures are used to study the activity of enzymes that degrade β-glucans. For example, the production of β-1,6-glucanase activity by endophytic fungi has been investigated using fungal cultures. nih.gov The presence of this compound in the culture medium has been shown to induce the expression of β-1,6-glucanase activity in some fungal species. nih.gov This highlights the use of fungal cell cultures to understand the enzymatic breakdown of this compound and its potential role as a carbon source or signaling molecule for fungi.

Data from fungal cell culture studies can include measurements of fungal growth rates, changes in cell wall composition or structure upon exposure to this compound, and the activity levels of glucan-modifying enzymes. While specific quantitative data tables directly detailing this compound's effect on fungal growth or cell wall composition across various species were not extensively found within the search results, the principle of using fungal cultures to study these interactions is well-established.

Protozoal Models (e.g., Acanthamoeba castellanii)

Protozoal models, such as Acanthamoeba castellanii, are employed to investigate the interactions of various substances, including β-glucans like this compound, with these ubiquitous environmental organisms. Acanthamoeba castellanii is a free-living amoeba that can act as a host for various microorganisms and is relevant in studies of microbial pathogenesis and environmental persistence. frontiersin.org

Studies using Acanthamoeba castellanii have examined the effect of different β-glucans on the activity of antimicrobial agents or peptides. In one study, the effect of a killer mimotope (KP) with anti-amoebic activity was investigated in the presence of laminarin (a β-1,3-glucan) and this compound (a β-1,6-glucan). researchgate.netnih.govoup.com The results indicated that the killing activity of KP on Acanthamoeba castellanii was inhibited by laminarin but not by this compound. researchgate.netnih.govoup.com This suggests that the interaction of KP is specific to β-1,3-glucan receptors on the amoeba surface, and this compound does not interfere with this interaction under the tested conditions. nih.govoup.com

This type of research, using Acanthamoeba castellanii as a model, helps to differentiate the biological effects and recognition patterns of different β-glucans and the specificity of molecules that interact with amoebae. While detailed quantitative data on the direct effect of this compound on Acanthamoanii castellanii growth or viability in isolation were not prominent in the search results, the model is clearly utilized to study the influence of this compound in the context of other biological interactions.

Molecular and Genetic Methodologies

Molecular and genetic methodologies are crucial for understanding the synthesis of this compound, the proteins that interact with it, and the functional consequences of these interactions at a genetic level. These techniques allow for the identification, manipulation, and expression of genes related to this compound metabolism and recognition.

Gene Cloning and Heterologous Expression of this compound-Interacting Proteins (e.g., Glucanases, Binding Proteins)

Gene cloning and heterologous expression are fundamental techniques used to produce specific proteins that interact with this compound in sufficient quantities for detailed study. This includes enzymes like β-1,6-glucanases that hydrolyze this compound and proteins that specifically bind to it.

For instance, genes encoding β-1,6-glucanases from various organisms have been cloned and heterologously expressed in host systems like Escherichia coli or Pichia pastoris. frontiersin.orgnih.govnih.gov This allows for the production and purification of the recombinant enzymes, enabling researchers to characterize their activity and specificity towards this compound. Studies have reported the cloning and expression of novel β-1,6-glucanases and demonstrated their hydrolytic activity on this compound as a substrate. frontiersin.orgnih.govnih.gov The specific activity of these recombinant enzymes on this compound can be measured and compared. nih.govnih.gov

Similarly, genes encoding this compound-binding proteins have been cloned and expressed. Research on marine bacteria has identified SusD-like glycan-binding proteins that bind to β-glucans, including this compound. researchgate.net Cloning and heterologous expression of these proteins allow for the investigation of their binding specificity and the structural basis of their interaction with this compound. researchgate.net

Data generated from these studies often includes the specific activity of enzymes on this compound, the binding affinity of proteins to this compound, and the identification of the genes encoding these proteins.

Table 1: Examples of Recombinant β-1,6-Glucanases and their Activity on this compound

Enzyme SourceExpression HostOptimal pHOptimal Temperature (°C)Specific Activity on this compound (U/mg)
Magnaporthe oryzae (MoGlu16)Pichia pastoris GS1155.050219.0 frontiersin.orgnih.gov
Flavobacterium sp. NAU1659 (FlGlu30)Escherichia coli BL21 (DE3)6.050173.1 nih.gov

Note: Specific activity values can vary depending on assay conditions and substrate preparation.

Site-Directed Mutagenesis for Structure-Function Relationship Studies

Site-directed mutagenesis is a powerful technique used to alter specific amino acid residues in a protein to understand their role in protein structure, function, and interaction with ligands like this compound. uni-tuebingen.denih.govwikipedia.orgspringernature.com By introducing specific mutations in the gene encoding a this compound-interacting protein, researchers can study how these changes affect the protein's activity (e.g., enzyme kinetics) or binding affinity for this compound. uni-tuebingen.denih.govwikipedia.orgspringernature.com

This approach is particularly valuable for elucidating the key residues involved in the active site of β-1,6-glucanases or the ligand-binding site of this compound-binding proteins. For example, mutagenesis studies on glucan-binding proteins have confirmed the crucial role of specific amino acid residues, such as tryptophan residues, in the recognition and binding of β-glucans like laminarin and this compound. researchgate.net

While specific detailed examples of site-directed mutagenesis directly applied to a this compound-interacting protein and its effect solely on this compound binding or hydrolysis were not extensively detailed in the search results, the technique is broadly applicable to studying the structure-function relationships of proteins that interact with specific molecules like this compound. psu.edu

Microscopic and Imaging Techniques

Microscopic and imaging techniques provide visual information about the localization of this compound, its interactions with cells, and the cellular responses triggered by these interactions.

Time-Lapse Confocal Microscopy for Cellular Uptake and Interactions

Time-lapse confocal microscopy is a valuable technique for observing dynamic biological processes in living cells over time. plos.orgmdpi.com This includes studying the cellular uptake of fluorescently labeled molecules and their interactions within cells. plos.orgmdpi.comresearchgate.netresearchgate.net

In the context of this compound research, time-lapse confocal microscopy can be used to visualize the uptake of labeled this compound by cells, such as immune cells or other cell types relevant to its biological effects. This technique can help determine the kinetics of uptake, the intracellular fate of this compound, and its localization within cellular compartments. plos.orgmdpi.com

While direct examples of time-lapse confocal microscopy specifically tracking fluorescently labeled this compound uptake were not prominently found, studies have utilized this technique to observe the cellular uptake and intracellular localization of other molecules, including nanoparticles and proteins, which serves as a methodological precedent for studying this compound in a similar manner. plos.orgmdpi.comresearchgate.netresearchgate.net For instance, time-lapse confocal microscopy has been used to study the uptake of salivary histatin 5 by Candida albicans, demonstrating the visualization of protein translocation into fungal cells over time. This illustrates the capability of the technique to monitor the movement of molecules across cell membranes and within cellular structures.

Confocal microscopy can also be used to visualize the interactions of this compound with cellular components or receptors, potentially by using fluorescently labeled antibodies or binding proteins specific to this compound or its receptors. This can provide spatial information about where this compound interacts with cells.

Chemical Modifications and Derivatives Research

Preparation of Pustulan Oligosaccharides and Dextrins

The preparation of oligosaccharides and dextrins from polysaccharides like this compound involves the controlled depolymerization of the larger glucan chains. This process can be achieved through various methods, including chemical hydrolysis or enzymatic degradation. Enzymatic hydrolysis, utilizing enzymes such as β-(1→6)-endoglucanases (also known as pustulanases), offers a more specific and controlled approach to break down the β-(1→6) glycosidic linkages in this compound .

Studies have shown that β-(1→6)-glucanases can effectively hydrolyze this compound, yielding oligosaccharides of varying degrees of polymerization (DP), including glucose monomers and oligomers ranging up to hexamers and beyond . The specificity and efficiency of the hydrolysis depend on the source and characteristics of the glucanase used . For instance, a recombinant endo-β-1,6-glucanase derived from Neurospora crassa (Neg1) was shown to strongly hydrolyze this compound, producing a range of oligosaccharides from monomers to tetramers . Another β-1,6-glucanase from Magnaporthe oryzae (MoGlu16) also demonstrated high activity on this compound, yielding oligosaccharides .

The resulting oligosaccharides and dextrins can possess different properties compared to the parent polysaccharide, including altered solubility, viscosity, and biological activity. These smaller fragments can be further purified and characterized for specific applications .

Functionalization Strategies for this compound Derivatives

Functionalization of this compound involves introducing new chemical groups onto the polysaccharide backbone to impart desired properties. These strategies are crucial for developing this compound derivatives for applications such as targeted delivery, imaging, or enhanced biological interactions . Common approaches include enzymatic modification and chemical labeling techniques like biotinylation and fluorescent labeling.

Enzymatic Modification using Engineered Glucanases

Enzymatic modification using engineered glucanases allows for precise and regioselective alterations of the this compound structure. By modifying the catalytic activity of glucanases, researchers can control the extent and pattern of hydrolysis or even introduce new linkages or functional groups .

Engineered endo-β-1,6-glucanases with diminished hydrolytic activity have been developed for use as probes that bind to β-1,6-glucans like this compound without extensively degrading them . For example, point mutations in the catalytic positions of a recombinant Neg1 protein resulted in variants with reduced hydrolytic activity but retained or enhanced binding affinity for this compound . These modified enzymes can serve as specific detection tools for β-1,6-glucans .

The use of engineered enzymes can also facilitate the synthesis of modified oligosaccharides or the grafting of other molecules onto the this compound backbone in a controlled manner. While the search results specifically highlight engineered glucanases for detection purposes, the principle of using modified enzymes for controlled structural changes is applicable to creating a variety of functionalized this compound derivatives.

Biotinylation and Fluorescent Labeling for Detection Systems

Biotinylation and fluorescent labeling are common strategies to functionalize polysaccharides for detection and visualization purposes . Introducing biotin (B1667282) or fluorescent dyes allows for the sensitive detection of this compound or its derivatives in various biological assays and imaging techniques .

Biotinylation involves conjugating biotin to the polysaccharide. Biotin has a strong affinity for streptavidin, which can be conjugated to enzymes, fluorescent probes, or solid supports, enabling the detection or capture of biotinylated this compound . This approach is useful for applications such as ELISA-like assays or blotting techniques .

Fluorescent labeling involves attaching a fluorophore to the polysaccharide, allowing it to be visualized using fluorescence microscopy or detected by fluorescence-based instruments . Various methods exist for labeling polysaccharides with fluorescent dyes, often targeting hydroxyl groups or reducing ends . Fluorescently labeled this compound can be used to study its interactions with cells or proteins, such as Dectin-1 receptors .

Research has demonstrated the successful application of fluorescent labeling for studying polysaccharide interactions . While direct examples of biotinylation and fluorescent labeling specifically of this compound in the provided search results are limited, the general methods for polysaccharide labeling are well-established and applicable to this compound due to the presence of hydroxyl groups . Studies on detecting β-1,6-glucans often utilize labeled probes, implying the feasibility of labeling the glucan itself or using labeled binding partners .

Structure-Activity Relationship Studies of Modified this compound

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of this compound or its derivatives influence their biological activities. For polysaccharides, structural features such as molecular weight, branching, type of glycosidic linkage, and the presence of modifying groups play crucial roles in their interactions with biological systems .

This compound is a linear β-(1→6)-D-glucan, and its biological activity, particularly its interaction with the Dectin-1 receptor and subsequent immunostimulatory effects, is linked to this specific structure . Studies comparing the activity of this compound with other glucans having different linkages (e.g., β-(1→3)-glucans) highlight the importance of the β-(1→6) linkage for its specific recognition by Dectin-1 .

SAR studies on modified this compound can involve examining how changes in chain length (e.g., oligosaccharides vs. high molecular weight polymer) or the introduction of functional groups affect its binding to receptors, its ability to elicit immune responses, or other biological effects. For instance, studies using enzymatic hydrolysis products of this compound can help determine the minimum size of β-(1→6)-glucan required for specific interactions . Research using a modified glucanase probe showed that its binding to β-1,6-glucan was structure-specific and molecular size-dependent, indicating that the length of the β-(1→6) chain is important for recognition .

While detailed SAR studies on a wide range of chemically modified this compound derivatives were not extensively covered in the provided search results, the principles of polysaccharide SAR apply. Modifications such as sulfation, phosphorylation, or the introduction of hydrophobic groups could potentially alter this compound's solubility, cellular uptake, and interaction with proteins and cell membranes, thereby affecting its biological activity. Future research in this area would involve synthesizing systematically modified this compound derivatives and evaluating their biological effects to establish clear structure-activity relationships.

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound37331-28-5
Biotin171
Fluorescein3078
Streptavidin16198771
Glucose5793
Laminarin93007
Curdlan4362125
Zymosan347556
Chitosan71854
Mannan (B1593421)6435068
Dextrin63346

Data Table: Specific Activity of β-1,6-Glucanases on this compound

Enzyme SourceSpecific Activity on this compound (U/mg)Optimal pHOptimal Temperature (°C)Reference
Magnaporthe oryzae219.05.050
Cohnella sp. A012.88850
Neurospora crassa803.5--
Coprinopsis cinerea776.5--

Ecological and Biotechnological Research Applications

Role of β-1,6-Glucans in Fungal Biology and Ecosystems

β-1,6-glucans are key components in the life cycle and ecological interactions of fungi, contributing to cellular integrity, environmental adaptation, and nutrient cycling.

Cell Wall Dynamics and Morphogenesis

Genes involved in β-1,6-glucan synthesis have been identified in model yeasts like Saccharomyces cerevisiae. The deletion of genes essential for β-1,6-glucan biosynthesis can lead to the absence of this glucan and significant alterations in cell wall structure, underscoring its important role in maintaining cell wall homeostasis.

Microbial Degradation of Glucans in Marine Environments

Marine environments contain substantial amounts of complex carbohydrates, including β-glucans, derived from algae and other marine organisms. Laminarin, a β-1,3-D-glucan with β-1,6-linked branches, is a particularly abundant storage glucan in marine algae and phytoplankton, serving as a vital carbon reservoir. The degradation of these glycans by marine microbes is a crucial process in the marine carbon cycle.

Specific enzymes produced by marine bacteria are essential for breaking down these complex polysaccharides. For instance, marine flavobacteria possess carbohydrate-active enzymes, including endo-β-1,3-glucanases and exo-β-1,6-glucanases, that are capable of digesting laminarin into smaller oligosaccharides and glucose. The GH30 family of glycoside hydrolases is known to contain enzymes with β-1,6-glucanase activity, and bacterial GH30_3 enzymes active on 1,6-β-glucan have been characterized in marine bacteria like Saccharophagus degradans. These enzymes play a role in the cleavage of β-1,6-glucosidic bonds, which can facilitate the release of other cell wall components like mannoproteins.

Research has identified marine bacteria capable of degrading various polysaccharides, including laminarin. These bacteria, found in classes like Gammaproteobacteria and Bacteroidia, utilize laminarin as a carbon source. The degradation rates of laminarin by marine bacteria can vary depending on the environment, with higher rates observed in sediment fractions compared to seawater. The molecular recognition of β-glucans like laminarin and pustulan by surface proteins in marine Bacteroidetes, such as GMSusD, highlights the specific interactions involved in glycan binding and degradation in marine ecosystems.

Contribution to Carbon and Glucan Cycling

The microbial degradation of β-glucans, including this compound and laminarin, is a significant factor in the cycling of carbon in various ecosystems, particularly in marine environments. Algal primary production sequesters CO2 into carbohydrates like glycans, which then become a carbon source for heterotrophic microbes. The enzymatic breakdown of these polysaccharides releases soluble carbon compounds that can be utilized by other organisms, contributing to the flow of energy and nutrients within the ecosystem.

In marine settings, the vast amount of laminarin produced annually by algae and phytoplankton represents a substantial pool of organic carbon. Its degradation by marine bacteria is a key process that fuels microbial communities and influences the marine carbon cycle. The specific enzymes and mechanisms employed by marine microbes to break down β-glucans like laminarin and this compound are crucial for understanding the biogeochemical cycling of carbon in the ocean.

Beyond marine environments, the enzymatic deconstruction of complex carbohydrates, including fungal β-glucans, is an integral part of the carbon cycle in terrestrial ecosystems as well. Soil bacteria, such as Chitinophaga pinensis, possess multiple enzymes to break down fungal biomass, including β-1,6-glucans like this compound, utilizing them as a carbon source. This highlights the broader contribution of β-glucan degradation to carbon cycling in diverse environments.

Potential in Agricultural and Plant Pathology Research

The roles of β-1,6-glucans in fungal biology and their interactions with other organisms suggest potential applications in agriculture, particularly in managing plant fungal pathogens.

This compound and Related Glucans as Targets for Plant Fungal Pathogen Control

The fungal cell wall, containing β-glucans like this compound, is a critical structure for the survival and pathogenicity of plant fungal pathogens. Targeting the synthesis or integrity of the fungal cell wall is a promising strategy for developing novel antifungal agents. β-1,6-glucan, being an essential component for cell wall integrity and virulence in many fungi, represents a potential target for controlling plant diseases caused by these pathogens.

Enzymes that degrade fungal cell wall components, such as β-1,6-glucanases, can weaken the wall, leading to cell lysis and inhibition of fungal growth. Some plant growth-promoting rhizobacteria (PGPR) produce hydrolytic enzymes, including glucanases, that contribute to their ability to act as biocontrol agents against fungal pathogens. For example, a novel β-1,6-glucanase from Flavobacterium sp. has shown antifungal activity against the rice blast fungus Magnaporthe oryzae, a devastating plant pathogen. This enzyme, FlGlu30, effectively hydrolyzes this compound and can lead to the disintegration of the fungal cell wall.

Inhibiting the synthesis of β-1,6-glucan is another approach for fungal pathogen control. Studies have shown that inhibiting the activity of enzymes involved in β-1,6-glucan synthesis or deleting the corresponding genes can lead to severe cell wall defects and a reduction or loss of infection ability in fungal pathogens. Compounds that inhibit β-1,6-glucan synthesis have demonstrated potent antifungal activity, suggesting that the proteins involved in this process are valuable targets for plant disease control.

Furthermore, β-glucans themselves, or oligosaccharides derived from their degradation, can act as elicitors of plant defense responses. Plants can perceive these molecules as microbe-associated molecular patterns (MAMPs), triggering signaling cascades that activate various localized and systemic defense mechanisms, including the production of antimicrobial compounds and strengthening of cell walls. While some fungal strategies involve modifying β-glucans to evade plant recognition or even scavenge reactive oxygen species produced by the plant defense, the potential for using β-glucans or their derivatives to enhance plant resistance against fungal pathogens remains an active area of research.

Impact of Agrochemicals on Exopolysaccharide Production and Reactivity

Agrochemicals, including pesticides and fungicides, are widely used in agriculture to protect crops from pests and diseases. However, these substances can have unintended effects on non-target microorganisms in the environment, including those that produce exopolysaccharides (EPS), such as some bacteria and fungi.

While this compound is primarily known as a component of fungal cell walls and as a storage polysaccharide in some organisms, the production of other exopolysaccharides by microbes can be influenced by agrochemicals. Studies on rhizobial bacteria, important for nitrogen fixation in leguminous plants, have shown that the presence of certain pesticides can affect EPS production. In some cases, escalating concentrations of pesticides have been observed to increase EPS production in rhizobial isolates, while in others, a decrease or variable effects were noted depending on the specific pesticide and isolate.

The impact of agrochemicals on EPS production and reactivity in fungi, specifically concerning β-1,6-glucans like this compound, is an area that warrants further investigation. Changes in fungal EPS production or modifications to their structure induced by agrochemicals could potentially alter fungal interactions with the environment, including their pathogenicity towards plants and their susceptibility to biological control agents or plant defense mechanisms. The increasing concern about the adverse effects of indiscriminate use of synthetic inputs in agriculture highlights the need for understanding these complex interactions and exploring more sustainable approaches, such as the use of biocontrol agents.

Future Directions in Pustulan Research

Comprehensive Elucidation of Biological Mechanisms of Action

Future research aims to comprehensively elucidate the biological mechanisms of action of pustulan. This compound is known to activate innate immune responses, notably through recognition by the Dectin-1 receptor, a C-type lectin-like pattern recognition receptor. This recognition triggers the activation of various signaling pathways, including NF-κB and MAP kinases, leading to effects such as the induction of heat shock proteins, stimulation of phagocytosis, and production of pro-inflammatory cytokines.

While its effects on enhancing MHC class II antigen presentation have been observed, particularly in chicken bone marrow-derived dendritic cells, its impact on CD8+ T cells and MHC class I cross-presentation appears negligible, suggesting a linkage-specific modulation of immune pathways. Future studies are needed to fully understand how this compound differentially affects immune pathways based on its unique β-1,6 linkage and how this translates to various physiological outcomes. Further investigation into the specific downstream signaling events initiated by this compound binding to Dectin-1 and other potential receptors will provide a more complete picture of its immunomodulatory capabilities. Research should also explore how this compound's interaction with immune cells influences subsequent adaptive immune responses.

Exploration of Novel this compound-Related Structures from Underexplored Sources

The exploration of novel this compound-related structures from underexplored sources represents a significant future direction. While Lasallia pustulata is a primary source, other lichen species, particularly within the Umbilicariaceae family, are known to contain this compound. Less than 100 species of lichens have been investigated for polysaccharide constituents, revealing β-glucans, α-glucans, and galactomannans as main structural types. Future research can focus on systematically screening a wider variety of lichens and other potential fungal or microbial sources for novel β-1,6-glucans with potentially different molecular weights, branching patterns, or degrees of substitution (such as O-acetylation), which could influence their biological activities. Techniques like high-throughput screening and advanced structural analysis will be crucial in identifying and characterizing these novel compounds. Exploring these new sources could uncover this compound variants with enhanced or distinct immunomodulatory or other beneficial properties.

Further Development of Glycan-Based Adjuvants in Vaccine Research

The further development of glycan-based adjuvants in vaccine research, with a focus on this compound, is a promising area. This compound has shown potential as a glycan-based adjuvant, demonstrating an immunopotentiating effect in vitro by activating chicken bone marrow-derived dendritic cells and promoting ex vivo CD4+ T cell recall responses to infectious bronchitis virus. This suggests its potential to boost the efficacy of subunit and inactivated viral vaccines, particularly in poultry.

Future research should involve in vivo studies to evaluate this compound's efficacy and safety as a vaccine adjuvant in various animal models and against different pathogens. Understanding the optimal formulation, dosage, and administration route for this compound as an adjuvant is crucial for its successful application. Research can also explore synergistic effects of this compound with other adjuvants or vaccine components to enhance immune responses. The potential of this compound to target C-type lectin receptors (CTLRs) in veterinary species makes it a promising candidate for enhancing vaccine efficacy, although further in vivo evaluation is needed. The development of stable, safe, and immunogenic vaccine formulations incorporating this compound is a key challenge for future work.

Advanced Engineering of this compound-Specific Probes with Enhanced Affinity

Advanced engineering of this compound-specific probes with enhanced affinity is important for both research and potential diagnostic applications. The development of highly sensitive and specific methods for detecting β-1,6-glucan, such as the use of modified recombinant endo-β-1,6-glucanase with diminished hydrolase activity, has shown promise. This modified enzyme derivative has demonstrated specific binding to this compound with a notable binding affinity (KD of 16.4 nM).

Future efforts should focus on engineering probes with even higher affinity and specificity for this compound and its related structures. This could involve directed evolution or rational design of glucan-binding proteins or antibodies. Such enhanced probes would be invaluable tools for studying the distribution and localization of this compound in biological samples, tracking its interaction with immune cells, and potentially for developing diagnostic assays for conditions where this compound or β-1,6-glucans are biomarkers, such as invasive fungal infections. The development of a sandwich ELISA-like assay with a low limit of quantification for this compound (1.5 pg/ml) represents a significant step, and future work can aim to further improve the sensitivity and robustness of such detection systems.

Detailed Investigation into Antifungal Properties and Associated Enzymes

Detailed investigation into this compound's antifungal properties and the associated enzymes involved in its degradation is another critical area for future research. While this compound is a component of some fungal cell walls, enzymes capable of degrading β-1,6 linkages, known as β-(1-6)-endoglucanases or pustulanases, have been identified in various microorganisms, including fungi like Trichoderma harzianum and Acremonium sp., and bacteria like Bacteroides thetaiotaomicron. These enzymes play a role in fungal cell wall degradation and mycoparasitism in fungi like Trichoderma.

Future research can delve deeper into the specific mechanisms by which this compound might exert antifungal effects, perhaps indirectly by modulating host immunity or directly by interfering with fungal cell wall integrity in susceptible species. Identifying and characterizing novel pustulanases from a wider range of microorganisms could lead to the development of biocontrol agents or enzymes for modifying β-glucan structures. Understanding the interplay between this compound structure, fungal species, and the activity of specific β-1,6-glucanases is crucial for exploring its potential in agriculture or medicine.

Mechanistic Studies of this compound's Interaction with Complement System Components

Mechanistic studies of this compound's interaction with complement system components are essential for understanding its role in innate immunity. This compound has been shown to activate the alternative complement pathway. Interestingly, while β-1,3-glucans can activate the alternative pathway independently of properdin (B1173348), particulate β-1,6-glucans like this compound appear to require intact properdin function for this activation. β-glucans, including this compound, can also interact with complement receptor 3 (CR3), which is involved in phagocytosis and other immune responses.

Future research should aim to fully delineate the molecular interactions between this compound and specific components of the complement system, including the precise binding sites and conformational changes induced upon binding. Investigating the role of properdin in this compound-mediated complement activation at a mechanistic level is crucial. Furthermore, detailed studies on how this compound's interaction with CR3 influences downstream signaling and immune cell activation are warranted. Understanding these interactions can provide insights into how this compound contributes to host defense against pathogens and potentially inform the development of complement-modulating therapies.

Integrated Studies on this compound in Complex Microbiological Systems

Integrated studies on this compound in complex microbiological systems are necessary to understand its effects in relevant biological contexts. This compound is derived from lichens, which are symbiotic associations of fungi and algae or cyanobacteria. It is also a component of some fungal cell walls and can interact with bacterial communities.

Future research should investigate the role of this compound within the lichen symbiosis itself and how its production and structure are influenced by the interaction between the fungal and photosynthetic partners. Studying the interactions of this compound with complex microbial communities, such as those found in the gut or on mucosal surfaces, can reveal its impact on microbial composition and host-microbe interactions. Research could explore how this compound influences the balance between commensal and pathogenic microorganisms and its potential as a prebiotic or modulator of the microbiome. These integrated studies will provide a more holistic understanding of this compound's biological significance beyond its isolated effects on immune cells.

Q & A

Q. What spectroscopic methods are recommended for characterizing Pustulan’s structural properties?

this compound’s β-1,6-glucan structure can be analyzed using nuclear magnetic resonance (NMR) spectroscopy to identify glycosidic linkages and confirm purity. Fourier-transform infrared spectroscopy (FTIR) is effective for detecting functional groups like hydroxyl and glycosidic bonds. Cross-validation with X-ray diffraction (XRD) can resolve crystallinity patterns .

Q. How can researchers ensure the purity of this compound samples in biochemical assays?

Use size-exclusion chromatography (SEC) to separate high-molecular-weight polymers from contaminants. Validate purity via high-performance liquid chromatography (HPLC) coupled with refractive index detection. Include negative controls in assays to rule out nonspecific interactions .

Q. What in vitro models are suitable for studying this compound’s immunomodulatory effects?

Primary murine macrophage cultures (e.g., RAW 264.7 cells) are standard for cytokine profiling. Dose-response experiments should include lipopolysaccharide (LPS) as a positive control. Measure TNF-α and IL-6 levels using ELISA, ensuring triplicate technical replicates to minimize variability .

Advanced Research Questions

Q. How should experimental designs address contradictions in this compound’s rheological properties under varying pH conditions?

Systematically test this compound solutions across a pH gradient (e.g., 3.0–9.0) using rheometers with temperature-controlled plates. Control ionic strength with buffers like PBS or Tris-HCl. Replicate experiments across independent batches and apply ANOVA to assess significance of viscosity changes. Report shear rate ranges to ensure comparability with prior studies .

Q. What strategies optimize this compound’s enzymatic hydrolysis for oligosaccharide production?

Screen β-1,6-glucanase isoforms under varied temperatures (25–50°C) and substrate concentrations. Use response surface methodology (RSM) to model optimal conditions. Monitor hydrolysis kinetics via reducing sugar assays (e.g., DNS method) and validate products with MALDI-TOF mass spectrometry .

Q. How can researchers resolve discrepancies in this compound’s reported bioactivity across cell lines?

Perform comparative studies using isogenic cell lines to isolate genetic factors. Include endotoxin testing (e.g., Limulus amebocyte lysate assay) to rule out confounding immune activation. Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes specific to this compound exposure .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-dependent cytotoxicity data in this compound studies?

Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Apply Grubbs’ test to exclude outliers and report confidence intervals. For multi-group comparisons, use Tukey’s post hoc test after confirming homogeneity of variances with Levene’s test .

Q. How to validate this compound’s molecular weight distribution in polydisperse samples?

Combine multi-angle light scattering (MALS) with SEC for absolute molecular weight determination. Compare results with asymmetric flow field-flow fractionation (AF4) to resolve ultra-high-molecular-weight fractions. Normalize data against pullulan standards for cross-study consistency .

Data Reproducibility and Reporting

Q. What metadata should be included in publications to ensure reproducibility of this compound-based experiments?

Document batch numbers, supplier details, and storage conditions (e.g., lyophilized vs. aqueous). Specify instrument calibration protocols (e.g., rheometer plate geometry) and software versions used for data analysis. Deposit raw datasets in repositories like Zenodo or Figshare with persistent identifiers .

Q. How to mitigate batch-to-batch variability in this compound sourced from natural extracts?

Implement quality control (QC) protocols such as monosaccharide composition analysis via gas chromatography (GC-MS). Standardize extraction methods using validated SOPs and include internal reference samples in each assay batch. Collaborate with suppliers to certify this compound’s botanical origin and extraction methodology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.